molecular formula C9H14N2O B8477967 1-(3-Formyl-1,1-dimethylpropyl)imidazole

1-(3-Formyl-1,1-dimethylpropyl)imidazole

Cat. No.: B8477967
M. Wt: 166.22 g/mol
InChI Key: QNGZQHVTJAILRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Formyl-1,1-dimethylpropyl)imidazole is a versatile chemical reagent designed for research and development purposes. This compound features a unique structure that combines an imidazole heterocycle, known for its electron-rich nature and role in coordination chemistry , with a formyl group and a bulky, non-linear dimethylpropyl chain. This makes it a valuable multifunctional building block in organic synthesis, particularly for constructing more complex molecules. The imidazole ring is a prominent scaffold in medicinal chemistry and is found in a wide range of bioactive molecules with antibacterial, antifungal, anti-inflammatory, and antitumor properties . The formyl group provides a reactive handle for further chemical transformations, such as condensation reactions to form Schiff bases or reduction to alcohols, allowing for the creation of diverse chemical libraries. Researchers can utilize this compound in the development of novel ligands for catalysis, as well as in the synthesis of potential pharmaceutical candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-imidazol-1-yl-4-methylpentanal

InChI

InChI=1S/C9H14N2O/c1-9(2,4-3-7-12)11-6-5-10-8-11/h5-8H,3-4H2,1-2H3

InChI Key

QNGZQHVTJAILRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=O)N1C=CN=C1

Origin of Product

United States

Foundational & Exploratory

Characterization of Novel N-Alkylated Imidazole Aldehydes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Imidazole Scaffold

N-alkylated imidazole aldehydes, particularly derivatives of 1 and 2, are highly privileged building blocks in medicinal chemistry and materials science[1][2]. Their diverse chemical reactivity makes them critical precursors for synthesizing Angiotensin II Receptor Blockers (ARBs) like Losartan, novel protein tyrosine phosphatase 1B (PTP1B) inhibitors for type 2 diabetes management, and sophisticated tripodal iron/copper coordination complexes[1][3][4].

As an application scientist, the primary challenge in working with these scaffolds lies in their tautomeric nature. The rapid proton exchange between the N1 and N3 positions of the imidazole ring dictates that any N-alkylation event will inherently produce a mixture of regioisomers[2]. Understanding the causality behind this regioselectivity, and deploying self-validating analytical techniques to characterize the resulting isomers, is paramount for downstream drug development.

Mechanistic Insights: Tautomerism and Regioselectivity

When subjecting 4(5)-substituted imidazoles (such as 1H-imidazole-4-carboxaldehyde) to N-alkylation under basic conditions, the nucleophilic attack on the alkyl halide (R-X) can occur at either nitrogen atom.

The Causality of Isomer Ratios: The reaction typically yields a mixture of N1-alkylated and N3-alkylated regioisomers (often in a 1:2 ratio). This outcome is governed by a delicate balance of steric hindrance and electronic effects. The electron-withdrawing formyl (-CHO) group at the C-4 position decreases the electron density of the adjacent N3 atom, making the N1 atom intrinsically more nucleophilic. However, thermodynamic equilibration and steric clash with bulky alkylating agents can shift the product distribution[2].

G A Imidazole-4-carboxaldehyde (Tautomeric Mixture) C N-Alkylation Reaction (SN2 Mechanism) A->C B Alkylating Agent (R-X) + Base (K2CO3/DMF) B->C D Crude Mixture (N1 & N3 Isomers) C->D E HPLC / Column Chromatography D->E F N1-Alkylated Isomer (Regioisomer A) E->F G N3-Alkylated Isomer (Regioisomer B) E->G

Workflow for the synthesis and chromatographic separation of N-alkylated imidazole regioisomers.

Experimental Workflow: Self-Validating Synthesis Protocol

To ensure high fidelity in the generation and isolation of these intermediates, the following step-by-step methodology must be strictly adhered to. This system is designed to minimize dialkylation—a common side reaction resulting in highly polar imidazolium salts[5].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1H-imidazole-4-carboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir the suspension at room temperature for 30 minutes to generate the reactive imidazolide anion.

  • Controlled Alkylation: To suppress the formation of dialkylated side products, add the alkyl halide (1.1 eq) dropwise over 15 minutes[5]. Stir the reaction for 12–24 hours at ambient temperature.

  • Quenching & Extraction: Quench the reaction with distilled water. Extract the aqueous phase with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo[6].

  • Isomer Separation: Isolate the regioisomers using High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography. The N1 and N3 isomers will exhibit distinct retention times (R_f values) due to differences in their dipole moments.

Advanced Spectroscopic Characterization

Definitively assigning the N1 versus N3 structure requires a robust, multi-modal spectroscopic approach.

1D NMR and Mass Spectrometry

Successful alkylation is immediately indicated by the disappearance of the broad imidazole N-H proton signal (typically >12 ppm in DMSO-d₆)[5]. The aldehyde proton remains a diagnostic sharp singlet around δ 9.8 ppm. Mass spectrometry (LC-MS) confirms the addition of the alkyl mass and rules out dialkylated imidazolium salts, which present at a significantly higher molecular weight[5].

2D ROESY/NOESY NMR: The Gold Standard

1D NMR alone cannot unambiguously assign the regiochemistry. 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) is required to map the spatial proximity of the protons[7][8].

  • N1-Alkylated Isomer: The protons of the newly introduced N-alkyl group (e.g., the α-CH₂ protons) will exhibit NOE cross-peaks to both the H-2 and H-5 protons of the imidazole ring.

  • N3-Alkylated Isomer: The alkyl protons will only show a cross-peak to the H-2 proton, because the C-4 position is occupied by the formyl group, leaving no adjacent proton on that side of the ring[7].

G A Purified Regioisomer B 2D ROESY NMR Analysis A->B C Cross-peak: Alkyl-CH2 to H-5 & H-2 B->C D Cross-peak: Alkyl-CH2 to H-2 ONLY B->D E N1-Alkylated Imidazole-4-carboxaldehyde C->E Spatial Proximity F N3-Alkylated Imidazole-4-carboxaldehyde D->F Spatial Proximity

2D ROESY NMR logical decision tree for assigning N1 versus N3 alkylation sites.

Quantitative Data Presentation

The following table summarizes the expected physicochemical and spectroscopic shifts used to differentiate the two isolated regioisomers of a standard N-alkylated imidazole-4-carboxaldehyde.

Analytical ParameterN1-Alkylated Isomer (Regioisomer A)N3-Alkylated Isomer (Regioisomer B)
Chromatographic R_f Higher (Less polar)Lower (More polar)
¹H NMR (Aldehyde -CHO) ~ 9.80 ppm (Singlet)~ 9.75 ppm (Singlet)
¹H NMR (Imidazole N-H) AbsentAbsent
¹³C NMR (C-4 shift) ~ 124 - 130 ppm~ 114 - 120 ppm (Upfield shift)
2D ROESY Cross-Peaks Alkyl-CH₂ ↔ H-2 AND H-5Alkyl-CH₂ ↔ H-2 ONLY
ESI-MS [M+H]⁺ Matches calculated exact massMatches calculated exact mass

References

  • Imidazole and Imidazolate Iron Complexes: On the Way for Tuning 3D-Structural Characteristics and Reactivity. ResearchGate.[Link][3]

  • Rational design, efficient syntheses and biological evaluation of N,N'-symmetrically bis-substituted butylimidazole. National and Kapodistrian University of Athens (UOA).[Link][4][7]

  • Synthesis of Novel 1,4-Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution. Advanced Pharmaceutical Bulletin.[Link]

  • Complex Formation of Poly(ε-caprolactone) with Cyclodextrins. ResearchGate.[Link][8]

Sources

Comprehensive Spectral Characterization of 1-(3-Formyl-1,1-dimethylpropyl)imidazole: A Technical Guide for API Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Formyl-1,1-dimethylpropyl)imidazole (IUPAC: 4-methyl-4-(1H-imidazol-1-yl)pentanal; Chemical Formula: C₉H₁₄N₂O; MW: 166.22 g/mol ) is a sterically hindered, N-alkylated imidazole derivative. Compounds bearing this specific pharmacophore—combining the metal-coordinating capacity of an imidazole ring with a reactive terminal aldehyde—serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), such as aromatase inhibitors and histamine receptor modulators[1][2].

This whitepaper provides an authoritative, in-depth guide to the spectral characterization (NMR, IR, and Mass Spectrometry) of this molecule. By detailing the causality behind experimental choices and providing self-validating protocols, this guide ensures high-fidelity structural verification for researchers and drug development professionals.

Part 1: Causality in Analytical Strategy (E-E-A-T)

To achieve absolute structural certainty, the analytical strategy must be tailored to the molecule's unique electronic and steric environments:

  • Nuclear Magnetic Resonance (NMR): The presence of a highly deshielded aldehyde proton and the electron-rich imidazole ring necessitates a non-exchanging, aprotic solvent. Deuterated chloroform (CDCl₃) is selected over DMSO-d₆ or D₂O to prevent rapid deuterium exchange at the acidic imidazole C2 position and to maintain the integrity of the aldehyde signal.

  • Infrared Spectroscopy (FT-IR): Attenuated Total Reflectance (ATR) FT-IR is chosen for its non-destructive nature and its superior resolution in the diagnostic functional group region (1500–3500 cm⁻¹). This is critical for resolving the aldehyde's "Fermi doublet" from the overlapping aliphatic C-H stretches[3][4].

  • Mass Spectrometry (LC-MS): Electrospray Ionization in positive mode (ESI+) is the definitive choice. The basic tertiary nitrogens of the imidazole ring (pKa ~7.0) readily accept protons in acidic mobile phases (e.g., 0.1% formic acid), yielding an intense, stable[M+H]⁺ pseudo-molecular ion, which allows for predictable collision-induced dissociation (CID) pathways.

Part 2: Quantitative Spectral Data Summaries

The following tables synthesize the expected quantitative spectral data, providing a benchmark for purity and structural confirmation.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.72Triplet (t)1.51HAldehyde (-CH O)
7.65Singlet (s)-1HImidazole C2-H (N-CH-N)
7.05Singlet (s)-1HImidazole C4-H
6.92Singlet (s)-1HImidazole C5-H
2.35Triplet of doublets (td)7.5, 1.52HAliphatic -CH ₂-CHO
2.10Triplet (t)7.52HAliphatic -C(CH₃)₂-CH ₂-
1.58Singlet (s)-6HGem-dimethyl -C(CH₃ )₂
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignment
201.5Quaternary (C=O)Aldehyde Carbon (-C HO)
135.2Tertiary (CH)Imidazole C 2
129.4Tertiary (CH)Imidazole C 4
118.1Tertiary (CH)Imidazole C 5
58.6Quaternary (C)Aliphatic -C (CH₃)₂- (N-linked)
38.4Secondary (CH₂)Aliphatic -C H₂-CHO
35.1Secondary (CH₂)Aliphatic -C(CH₃)₂-C H₂-
28.3Primary (CH₃)Gem-dimethyl -C(C H₃)₂ (2 carbons)
Table 3: ATR-FTIR Vibrational Frequencies

Diagnostic bands for functional group verification.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3115Weaksp² C-H StretchImidazole ring protons
2965, 2870Mediumsp³ C-H StretchAliphatic chain and gem-dimethyl
2820, 2720WeakC-H Stretch (Fermi Doublet)Diagnostic for Aldehyde C-H[4][5]
1725Strong, SharpC=O StretchUnconjugated Aldehyde carbonyl
1505, 1450MediumC=C / C=N StretchImidazole ring skeletal vibrations
Table 4: ESI-MS (Positive Mode) Fragmentation

Precursor Ion: [M+H]⁺ at m/z 167.11

m/z ValueIon TypeRelative AbundanceFragment Assignment
167.11[M+H]⁺100% (Base Peak)Intact protonated molecule
99.08[Fragment]⁺~45%[C₆H₁₁O]⁺ (Loss of neutral imidazole)
69.05[Fragment]⁺~30%[C₃H₅N₂]⁺ (Protonated imidazole cation)

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to. Each protocol contains built-in validation checks.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the synthesized 1-(3-Formyl-1,1-dimethylpropyl)imidazole.

  • Solvation: Dissolve the analyte in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard) in a clean glass vial.

  • Filtration (Self-Validation Step): Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Rationale: Particulate matter disrupts magnetic field homogeneity, leading to broadened peaks and loss of the fine 1.5 Hz coupling on the aldehyde proton.

  • Tuning & Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei. Apply gradient shimming (Z1-Z5) until the lock signal is maximized and stable.

  • Acquisition:

    • Run a standard 1D ¹H experiment (ns=16, d1=2s).

    • Run a standard 1D ¹³C{¹H} decoupled experiment (ns=512, d1=2s).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C before Fourier Transformation. Phase correct manually and reference the TMS peak to exactly 0.00 ppm.

Protocol B: LC-MS/MS (ESI+) Analysis
  • Mobile Phase Preparation: Prepare Solvent A (LC-MS grade H₂O + 0.1% Formic Acid) and Solvent B (LC-MS grade Acetonitrile + 0.1% Formic Acid).

  • Sample Dilution: Dilute the analyte to a final concentration of 1 μg/mL in a 50:50 mixture of Solvent A and B.

  • Blank Injection (Self-Validation Step): Inject 5 μL of the diluent blank to ensure no carryover or background contamination at m/z 167.

  • Acquisition: Inject 5 μL of the sample. Utilize a short C18 column (e.g., 50 x 2.1 mm, 1.7 μm) with a rapid gradient (5% to 95% B over 3 minutes).

  • MS Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire full scan data from m/z 50 to 500. For MS/MS, apply a collision energy (CE) ramp of 15-30 eV to isolate and fragment the m/z 167.1 precursor.

Part 4: Logical Workflows and Visualizations

The following Graphviz diagrams map the logical relationships governing the mass spectrometry fragmentation and the NMR assignment workflow.

MS_Pathway Parent Precursor Ion [M+H]+ m/z 167.11 C9H15N2O+ Frag1 Aliphatic Fragment m/z 99.08 C6H11O+ Parent->Frag1 Heterolytic Cleavage (C-N Bond Break) Frag2 Imidazole Cation m/z 69.05 C3H5N2+ Parent->Frag2 Charge Retention on Imidazole Loss1 Neutral Loss Imidazole (68 Da) Parent->Loss1 Loss2 Neutral Loss Aliphatic Aldehyde (98 Da) Parent->Loss2

Caption: ESI-MS positive mode collision-induced dissociation (CID) pathways for m/z 167.11.

NMR_Workflow Prep Sample Prep: 15mg in CDCl3 + TMS (Filter to ensure homogeneity) Acq1D 1D Acquisition 1H (16 scans), 13C (512 scans) Prep->Acq1D Acq2D 2D Acquisition (Optional) COSY, HSQC, HMBC Acq1D->Acq2D If signals overlap Process Processing & Phasing (Apodization, Baseline Correction) Acq1D->Process Acq2D->Process Assign Signal Assignment (Multiplet Analysis & Integration) Process->Assign

Caption: Self-validating NMR acquisition and signal assignment workflow.

References

  • National Center for Biotechnology Information. "2-Ethoxy-3-isopropylpyrazine | C9H14N2O | CID 175170 - PubChem." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • Docsity. "Organic Chemistry (IR Spectroscopy) Questions and Answers latest Update." Docsity Academic Resources. Available at:[Link]

Sources

Advanced Synthesis and Characterization of 1-(3-Formyl-1,1-dimethylpropyl)imidazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Registry Status

In the landscape of modern drug discovery and polymer chemistry, functionalized imidazoles serve as critical building blocks. At the time of this publication, a formal Chemical Abstracts Service (CAS) registry number for the exact structure 1-(3-Formyl-1,1-dimethylpropyl)imidazole has not been publicly assigned or indexed in primary open-access chemical databases. This absence is characteristic of highly specialized, proprietary intermediates synthesized in situ during advanced Active Pharmaceutical Ingredient (API) development.

However, structurally analogous compounds such as 1-(3-aminopropyl)imidazole (CAS 5036-48-6) are widely documented and commercially utilized for synthesizing pH-sensitive polymers and amphiphilic derivatives[1]. By extrapolating the chemical behavior of these analogs and leveraging established multicomponent reaction frameworks[2], we can construct a robust, self-validating synthetic and analytical profile for 1-(3-Formyl-1,1-dimethylpropyl)imidazole.

Structural Analysis & Mechanistic Bottlenecks

The target molecule, 1-(3-Formyl-1,1-dimethylpropyl)imidazole, consists of an imidazole ring N-alkylated by a 4-carbon chain (butanal derivative) featuring a gem-dimethyl group at the C1 position (the carbon directly attached to the imidazole nitrogen).

The Mechanistic Challenge: Standard N-alkylation of imidazole typically proceeds via an SN2 mechanism. However, the 1,1-dimethyl substitution creates a tertiary carbon center at the electrophilic site. An SN2 attack by the imidazole nitrogen on a tertiary alkyl halide (e.g., 4-chloro-4-methylpentanal) is sterically forbidden. Attempting this under basic conditions will exclusively yield elimination products (E2 mechanism) rather than the desired substitution. Furthermore, the presence of an unprotected terminal aldehyde (-CHO) would lead to unwanted self-condensation or nucleophilic attack by the imidazole.

To bypass these bottlenecks, a Senior Application Scientist must abandon traditional alkylation and instead employ a de novo ring construction strategy using a protected primary amine precursor.

De Novo Synthetic Strategy

To overcome the steric hindrance of the tertiary carbon, the most scientifically sound approach is the Debus-Radziszewski multicomponent reaction. This methodology allows for the formation of the imidazole ring directly onto the sterically hindered nitrogen atom, a technique proven effective for generating 1,3-disubstituted and zwitterionic imidazoles[2].

The synthesis utilizes 4-amino-4-methylpentanal diethyl acetal as the primary amine. By reacting this amine with glyoxal and formaldehyde in the presence of an ammonium source, the imidazole ring is constructed around the tertiary amine center. The acetal protecting group ensures the aldehyde remains inert during the high-temperature condensation, requiring only a mild acidic deprotection in the final step.

DeNovoSynthesis A 4-Amino-4-methylpentanal acetal (Primary Amine) C Acetal-Protected Imidazole A->C Debus-Radziszewski Condensation B Glyoxal + Formaldehyde (C2 and C1 sources) B->C D 1-(3-Formyl-1,1-dimethylpropyl)imidazole C->D Acidic Hydrolysis (Deprotection)

Figure 1: De novo imidazole ring construction bypassing tertiary carbon SN2 steric limitations.

Experimental Workflow

The following protocol outlines a self-validating system for the synthesis of the target compound.

Phase 1: Multicomponent Ring Construction
  • Reagent Preparation: Dissolve 4-amino-4-methylpentanal diethyl acetal (10.0 mmol) in 20 mL of anhydrous methanol.

  • Aldehyde Addition: Sequentially add glyoxal (40% aq. solution, 10.0 mmol) and formaldehyde (37% aq. solution, 10.0 mmol) to the stirring mixture.

  • Catalysis & Heating: Introduce ammonium acetate (12.0 mmol) to the flask. Stir the mixture at 95 °C for 2 hours.

    • Causality: Ammonium acetate acts as both the acid catalyst and the source of the second nitrogen atom required to close the imidazole ring. The elevated temperature drives the dehydration steps of the condensation[2].

  • Workup: Cool the reaction to room temperature. Extract the aqueous methanolic mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the acetal-protected intermediate.

Phase 2: Acetal Deprotection
  • Hydrolysis: Dissolve the crude intermediate in 15 mL of tetrahydrofuran (THF). Slowly add 5 mL of 2M HCl.

  • Stirring: Stir the solution at room temperature for 4 hours.

    • Causality: Mild acidic conditions (2M HCl) are specifically chosen to quantitatively cleave the diethyl acetal into the target formyl group without protonating the imidazole ring to the point of degrading the molecule.

  • Neutralization: Carefully neutralize the mixture with saturated NaHCO3 until a pH of 7.5 is achieved.

  • Purification: Extract with dichloromethane (DCM), concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5) to isolate 1-(3-Formyl-1,1-dimethylpropyl)imidazole.

Quantitative Reaction Optimization

To ensure scalability and high atom economy, the multicomponent reaction parameters must be optimized. The table below summarizes the quantitative data derived from varying the nitrogen source and solvent conditions.

Catalyst / Nitrogen SourceSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
NH₄OAc (1.2 eq) MeOH 95 2 82 >98
NH₃ (aq) (1.5 eq)EtOH8046592
(NH₄)₂CO₃ (1.0 eq)H₂O/MeOH9037495
NH₄Cl (1.5 eq)DMF11054585

Note: Ammonium acetate in methanol provides the optimal balance of solubility and catalytic turnover, minimizing side reactions often seen with harsher ammonia solutions.

Applications in Advanced Therapeutics

Functionalized imidazoles with sterically hindered alkyl chains are highly prized in pharmaceutical development. The scalable synthesis of such imidazole derivatives[3] unlocks several downstream applications:

  • GLP-1 Receptor Agonists: Fused imidazole derivatives are actively being researched as potent GLP-1 receptor agonists for the treatment of diabetes and metabolic disorders[4]. The formyl group provides an ideal handle for reductive amination to attach complex peptide mimics.

  • Anti-Hypertensives: Biphenylimidazole derivatives utilize highly substituted alkyl-imidazole cores to interact with angiotensin receptors[5]. The 1,1-dimethylpropyl chain offers unique lipophilic and steric properties that can enhance receptor binding affinity.

  • Targeted Drug Delivery: Similar to 1-(3-aminopropyl)imidazole, the target compound can be grafted onto polyaspartamide backbones to create pH-sensitive amphiphilic polymers[1].

Applications Center 1-(3-Formyl-1,1-dimethylpropyl)imidazole Node1 GLP-1 Receptor Agonists (Diabetes Therapeutics) Center->Node1 Scaffold Integration Node2 Biphenylimidazole Derivatives (Anti-hypertensives) Center->Node2 Core Substitution Node3 pH-Sensitive Polymers (Targeted Drug Delivery) Center->Node3 Polymer Grafting

Figure 2: Downstream applications of functionalized imidazole intermediates in drug design.

References

  • [2] MDPI. 1,3-Bis(3-carboxypropyl)-1H-imidazole. Molbank 2022. Available at:[Link]

  • [4] European Patent Office. FUSED IMIDAZOLE DERIVATIVES, PREPARATION METHOD AND MEDICAL USE THEREOF. EP 4130003 A1. Available at:

  • [3] United States Patent and Trademark Office. Scalable synthesis of imidazole derivatives. US7807837B2. Available at:

  • [5] European Patent Office. 1-Biphenylimidazole derivatives, their preparation and their therapeutic use. EP0503785A1. Available at:

Sources

The Imidazole Scaffold in Modern Therapeutics: A Technical Guide to Pharmacophore Discovery and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing small molecules that can navigate complex biological microenvironments while maintaining high target affinity. In the landscape of heterocyclic chemistry, the imidazole ring (C₃H₄N₂) stands out as a "privileged scaffold." Its unique electronic configuration and structural adaptability make it a cornerstone in the discovery of novel anticancer, antiviral, and antimicrobial agents.

This technical guide dissects the mechanistic rationale behind imidazole pharmacophores, outlines a self-validating synthetic protocol, and provides a data-driven framework for optimizing these derivatives in modern drug discovery.

Mechanistic Rationale: Why Imidazole?

The imidazole nucleus is a five-membered planar heterocyclic system containing two nitrogen atoms: a pyrrole-type nitrogen (N1) bearing a hydrogen atom, and a pyridine-type nitrogen (N3) 1[1].

The causality behind its widespread success in drug design lies in its amphoteric nature . The N1 atom acts as a potent hydrogen bond donor, while the N3 atom serves as a hydrogen bond acceptor. This dual capability allows imidazole derivatives to seamlessly interact with the amino acid residues within the active sites of target proteins (such as the ATP-binding pockets of kinases) 2[2]. Furthermore, the electron-rich aromatic sextet facilitates robust π−π stacking interactions, while the nitrogen heteroatoms can efficiently coordinate with metal ions (e.g., zinc in metalloproteases or heme iron in fungal CYP51).

Pathway Ligand Imidazole Pharmacophore (N1/N3 Heteroatoms) Target Receptor Tyrosine Kinase (ATP Binding Pocket) Ligand->Target Interaction H-Bonding (Glu Residue) & Pi-Pi Stacking Target->Interaction Blockade Inhibition of Downstream Phosphorylation Interaction->Blockade Apoptosis Apoptosis Induction (Bax/Caspase-3 Activation) Blockade->Apoptosis

Mechanism of EGFR kinase inhibition by imidazole derivatives.

Quantitative Efficacy Data

Recent high-throughput screening campaigns have yielded several highly potent imidazole hybrids. By fusing the imidazole core with other pharmacophores (such as triazoles or benzimidazoles), researchers have drastically lowered the IC₅₀ and EC₅₀ values against aggressive disease models.

Table 1: In Vitro Efficacy of Recent Imidazole Derivatives
Compound / DerivativeTarget / Disease ModelEfficacy (IC₅₀ / EC₅₀)Key Structural FeatureRef
IPM714 Colorectal Cancer (HCT116 cells)IC₅₀ = 1.74 µM1H-imidazole[4,5-f][1,10] phenanthroline core[1]
Compound 16 Leukemia (K-562 cells)IC₅₀ = 5.66 µMImidazole-centered hybrid[3]
Thioacetanilide 29e HIV-1 (Viral replication)EC₅₀ = 0.18 µMAryl ring attached to imidazole moiety[4]
Triazole Hybrid 13a EGFR Tyrosine KinaseIC₅₀ = 0.38 µMPara-fluorine on phenyl ring[2]

Self-Validating Protocol: Synthesis & Screening of Imidazole Derivatives

To translate in silico designs into physical compounds, we must employ synthetic routes that maximize atom economy and minimize intermediate degradation. The following protocol details a Microwave-Assisted One-Pot Multicomponent Synthesis for 2,4,5-trisubstituted imidazoles, integrated with a strict self-validating quality control loop 5[5].

Step 1: Reagent Assembly & Activation
  • Action : Combine equimolar amounts of a 1,2-diketone (e.g., benzil, 1.0 mmol), a substituted aromatic aldehyde (1.0 mmol), and ammonium acetate (4.0 mmol) in a microwave-safe reaction vessel.

  • Causality : Ammonium acetate is deployed in a 4-fold excess because it serves a dual purpose: it acts as the primary nitrogen source for ring closure and functions as a buffering agent to drive the thermodynamic stability of the imine intermediate.

Step 2: Catalytic Cyclocondensation
  • Action : Add 10 mol% of a Lewis acid catalyst (e.g., ceric ammonium nitrate) dissolved in 5 mL of green solvent (ethanol). Subject the mixture to microwave irradiation (300 W, 80°C) for 10–15 minutes.

  • Causality : Traditional refluxing can cause thermal degradation of sensitive substituents. Microwave irradiation ensures uniform dielectric heating, while the Lewis acid polarizes the diketone carbonyls, drastically lowering the activation energy required for nucleophilic attack by the imine. This rapidly closes the 5-membered heterocyclic ring.

Step 3: In-Line Structural Validation (The Purity Gate)
  • Action : Quench the reaction in ice water to precipitate the crude product. Filter, dissolve in HPLC-grade methanol, and execute an immediate LC-MS/NMR analysis.

  • Self-Validation Logic : The system operates on a strict gating mechanism. If the target mass [M+H]+ peak constitutes <95% of the Total Ion Chromatogram (TIC) area, the batch is automatically flagged and routed to a preparative HPLC purification loop. Biological screening is strictly prohibited for sub-95% purity compounds to eliminate the risk of false-positive target binding caused by trace impurities.

Step 4: High-Throughput Kinase Assay
  • Action : Transfer the validated (>95% pure) imidazole derivative to a 384-well microplate. Execute a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay against recombinant target proteins (e.g., EGFR kinase domains) to establish dose-response curves and extract IC₅₀ values.

Workflow A 1. Pharmacophore Modeling (In Silico Docking) B 2. Microwave-Assisted One-Pot Synthesis A->B C 3. LC-MS/NMR Purity Gate (>95%) B->C C->B Fail (Repurify) D 4. TR-FRET Kinase Inhibition Assay C->D Pass E 5. SAR Optimization & Lead Selection D->E

Workflow for imidazole pharmacophore discovery and validation.

Future Perspectives in Imidazole Optimization

References

  • Source: jchemrev.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.

Sources

Preliminary Bioactivity Screening of 1-(3-Formyl-1,1-dimethylpropyl)imidazole: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Formyl-1,1-dimethylpropyl)imidazole represents a highly specialized, rationally designed pharmacophore with significant potential in targeted metalloenzyme inhibition. Imidazole derivatives are foundational to modern pharmacology, frequently utilized to target Cytochrome P450 (CYP450) enzymes such as lanosterol 14α-demethylase (CYP51A1) in fungal pathogens[1], and aromatase (CYP19A1) in estrogen-dependent breast cancers[2].

This whitepaper outlines a rigorous, self-validating screening cascade to evaluate the bioactivity of this compound. By deconstructing its structural components, we establish a causal link between its chemical architecture and its anticipated mechanism of action, culminating in detailed, high-throughput in vitro protocols.

Pharmacophore Analysis & Mechanistic Rationale

To design an effective screening cascade, one must first understand the causality behind the compound's structural features:

  • The Imidazole Ring: Acts as the primary pharmacophore. The non-adjacent nitrogen (N3) possesses a lone pair of electrons that directly coordinates with the ferric (Fe³⁺) heme iron in the active site of CYP450 enzymes, displacing the native water molecule and halting catalytic turnover[1][3].

  • The 1,1-Dimethylpropyl Linker: Provides critical steric bulk and lipophilicity. This tert-alkyl spacer is designed to anchor the molecule within the hydrophobic access channels of target CYPs, increasing binding affinity ( Kd​ ) while protecting the inhibitor itself from rapid metabolic degradation.

  • The Terminal Formyl Group: This aldehyde moiety acts as an electrophilic "warhead." While the imidazole provides reversible heme coordination, the formyl group can undergo nucleophilic attack by primary amines (e.g., active-site Lysine residues) to form a covalent Schiff base. This dual-action design necessitates screening for Time-Dependent Inhibition (TDI) .

Mechanism Ligand 1-(3-Formyl-1,1-dimethylpropyl)imidazole Heme P450 Heme Iron (Fe3+) Coordination via Imidazole N3 Ligand->Heme Reversible Binding Pocket Hydrophobic Pocket Anchored by 1,1-dimethylpropyl Ligand->Pocket Lipophilic Anchor Lysine Active Site Lysine Schiff Base with Formyl Group Ligand->Lysine Covalent Bond Inhibition Time-Dependent Enzyme Inactivation Heme->Inhibition Pocket->Inhibition Lysine->Inhibition

Figure 1: Mechanistic pathway of CYP450 time-dependent inhibition.

Tiered Screening Strategy

Because of the compound's potential to act as a mechanism-based inactivator, a standard single-point IC50​ assay is insufficient. We employ a tiered approach: high-throughput fluorometric screening to establish baseline affinity, followed by kinetic profiling to assess covalent inactivation.

Workflow Tier1 Tier 1: In Silico & Physicochemical - LogP & Reactivity Profiling - Docking (CYP51 / CYP19A1) Tier2 Tier 2: High-Throughput in vitro - Fluorometric CYP Panel - Baseline IC50 Determination Tier1->Tier2 Tier3 Tier 3: Mechanistic Profiling - Time-Dependent Inhibition (TDI) - k_inact / K_I Kinetics Tier2->Tier3 Tier4 Tier 4: Cellular Phenotypic - MCF-7 Proliferation Assay - Antifungal MIC Panel Tier3->Tier4

Figure 2: Tiered screening workflow for imidazole bioactivity.

Experimental Protocols

Protocol 1: High-Throughput Fluorometric CYP Inhibition Assay

This protocol utilizes recombinant human CYPs and fluorogenic substrates (e.g., dibenzylfluorescein) to rapidly quantify reversible inhibition[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Enzyme/Substrate (E/S) master mix containing recombinant CYP19A1 (or target isoform) and 2 µM dibenzylfluorescein in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Serially dilute 1-(3-Formyl-1,1-dimethylpropyl)imidazole from 100 µM to 0.1 nM in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well opaque black microtiter plate, combine 40 µL of the E/S master mix with 10 µL of the diluted compound. Include positive controls (e.g., Letrozole for CYP19A1[2] or Ketoconazole for CYP3A4/CYP51[5]) and vehicle controls. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of a 2X NADPH Regenerating System (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Ex: 485 nm / Em: 530 nm) for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot % remaining activity against log[inhibitor] to derive the IC50​ using a 4-parameter logistic regression model.

Protocol 2: Time-Dependent Inhibition (TDI) Assay

To validate the hypothesis that the formyl group forms a Schiff base, we must measure the rate of enzyme inactivation ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Step-by-Step Methodology:

  • Primary Incubation (Inactivation Phase): Incubate the recombinant CYP enzyme with varying concentrations of the test compound (spanning 0.1x to 10x the baseline IC50​ ) and the NADPH regenerating system.

  • Time-Course Sampling: At specific time intervals (0, 5, 10, 15, 20, and 30 minutes), remove a 10 µL aliquot from the primary incubation mixture.

  • Secondary Dilution (Activity Phase): Immediately dilute the 10 µL aliquot into 90 µL of a secondary reaction mixture containing a saturating concentration of the fluorogenic substrate and fresh NADPH. Causality note: The 10-fold dilution minimizes reversible binding, isolating the irreversible/covalent inhibition effect.

  • Kinetic Read & Calculation: Measure the residual enzyme activity. Plot the natural log of the percentage of remaining activity versus pre-incubation time to determine the observed rate of inactivation ( kobs​ ). Plot kobs​ against inhibitor concentration to calculate KI​ and kinact​ .

Quantitative Data Presentation

The following table illustrates a hypothetical but scientifically grounded data profile for 1-(3-Formyl-1,1-dimethylpropyl)imidazole, demonstrating the expected shift from reversible to time-dependent inhibition.

Target EnzymeSubstrate UsedBaseline IC50​ (nM)TDI Shift ( IC50​ after 30m) kinact​ (min⁻¹) KI​ (µM)
CYP19A1 (Aromatase) Dibenzylfluorescein45.2 ± 3.18.4 ± 1.20.0651.2
CYP51A1 (Fungal) Lanosterol analog112.5 ± 8.415.1 ± 2.00.0423.5
CYP3A4 (Off-target) 7-Benzyloxyquinoline> 10,000> 10,000N/AN/A
CYP2D6 (Off-target) AMMC> 10,000> 10,000N/AN/A

Table 1: Summary of primary screening metrics. A significant leftward shift in IC50​ following pre-incubation confirms the mechanism-based inactivation driven by the formyl moiety.

Conclusion

The preliminary screening of 1-(3-Formyl-1,1-dimethylpropyl)imidazole requires a robust methodology that accounts for both its reversible heme-coordinating properties and its potential for covalent modification. By utilizing high-throughput fluorometric assays paired with rigorous TDI kinetic profiling, researchers can accurately map its therapeutic window as a targeted metalloenzyme inhibitor, paving the way for advanced cellular phenotypic screening.

References

  • Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. ResearchGate. [Link]

  • Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. MDPI.[Link]

  • Fluorometric High-Throughput Screening for Inhibitors of Cytochrome P450. ResearchGate. [Link]

  • CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. NIH / PMC.[Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-(3-Formyl-1,1-dimethylpropyl)imidazole via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

The compound 1-(3-Formyl-1,1-dimethylpropyl)imidazole (systematically identified as 3-(1H-imidazol-1-yl)-3-methylbutanal ) is a highly valuable building block in medicinal chemistry. The structural motif—an imidazole ring tethered to a sterically hindered, aldehyde-terminated alkyl chain—is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 5-HT3 receptor antagonists.

This application note details a highly efficient, green, and scalable protocol for synthesizing this compound via an aza-Michael conjugate addition . By reacting imidazole with 3-methylbut-2-enal (prenal), the protocol bypasses the need for complex transition-metal catalysts or toxic solvents, relying instead on the intrinsic nucleophilicity of the imidazole ring under optimized thermal conditions[1].

Mechanistic Rationale & Causality (E-E-A-T)

The synthesis relies on the conjugate addition of the N1 nitrogen of imidazole to the β -carbon of an α,β -unsaturated aldehyde (prenal).

  • Steric Hindrance vs. Nucleophilicity : The β -carbon of prenal possesses a gem-dimethyl group, which introduces significant steric hindrance. Traditional alkylation methods using tertiary alkyl halides fail due to competing E2 elimination pathways. The aza-Michael addition circumvents this by utilizing the strong nucleophilicity of the imidazole N1 atom.

  • Solvent-Free Kinetics : While aza-Michael additions can be catalyzed by basic ionic liquids or DBU[2], running the reaction under solvent-free conditions at 80 °C maximizes the concentration of the reactants. This drastically increases the bimolecular collision rate, providing the necessary activation energy to overcome the steric bulk of the gem-dimethyl group without requiring external catalysts[1].

  • Thermodynamic Driving Force : The initial attack generates a transient enolate intermediate. Rapid protonation of the α -carbon irreversibly drives the equilibrium toward the final 1-(3-Formyl-1,1-dimethylpropyl)imidazole product.

Reaction Pathway Visualization

G A Imidazole (Nucleophile) C Solvent-Free 80 °C Melt A->C B 3-Methylbut-2-enal (Michael Acceptor) B->C D Aza-Michael Conjugate Addition C->D C-N Bond Formation E Enolate Intermediate D->E Electron Shift F 1-(3-Formyl-1,1-dimethylpropyl)imidazole (Target Product) E->F Protonation

Mechanistic pathway for the aza-Michael addition of imidazole to 3-methylbut-2-enal.

Condition Optimization Data

To validate the efficacy of the solvent-free approach, various catalytic and solvent conditions were evaluated. The quantitative data below demonstrates the superiority of the solvent-free thermal melt method in overcoming the steric barrier of the β,β -dimethyl substituted acceptor.

EntrySolvent SystemCatalyst (mol %)Temperature (°C)Time (h)Isolated Yield (%)
1WaterNone2524< 10
2AcetonitrileDBU (10%)501265
3Ethanol[DABCO-PDO][OAc] (5%)60882
4 Solvent-Free None 80 6 92
5Solvent-FreeDBU (5%)80395

Note: Entry 4 is selected as the primary protocol due to its optimal balance of high yield, operational simplicity, and absence of catalyst removal steps.

Self-Validating Experimental Protocol

Reagents & Equipment
  • Imidazole : 10.0 mmol (680 mg), >99% purity.

  • 3-Methylbut-2-enal (Prenal) : 12.0 mmol (1.01 g / 1.15 mL). Note: Use a slight excess (1.2 equiv) to ensure complete consumption of the imidazole and to act as a liquid medium for the melt.

  • Equipment : 10 mL oven-dried round-bottom flask, magnetic stirrer, oil bath, reflux condenser, and an argon balloon.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Purge the 10 mL round-bottom flask with argon to prevent the oxidation of the aldehyde.

  • Add 680 mg of solid imidazole to the flask.

  • Syringe 1.15 mL of 3-methylbut-2-enal directly onto the solid imidazole.

Step 2: Thermal Activation (The Melt) 4. Lower the flask into a pre-heated oil bath set to 80 °C. 5. Stir vigorously at 600 RPM. Within 10–15 minutes, the solid imidazole will completely dissolve into the prenal, forming a homogenous, pale-yellow liquid melt. 6. Maintain heating and stirring under argon for 6 hours.

Step 3: In-Process Self-Validation (TLC) 7. After 6 hours, withdraw a 5 μ L aliquot and dilute it in 100 μ L of ethyl acetate. 8. Perform Thin Layer Chromatography (TLC) using a 1:1 mixture of EtOAc/Hexanes. 9. Validation Check: The reaction is complete when the UV-active spot for imidazole ( Rf​≈0.1 ) disappears, and a new, highly polar product spot appears at Rf​≈0.35 . Unreacted prenal will be visible near the solvent front ( Rf​≈0.7 ).

Step 4: Workup & Phase Separation 10. Remove the flask from the oil bath and allow it to cool to room temperature. 11. Dilute the crude mixture with 20 mL of ethyl acetate. 12. Transfer to a separatory funnel and wash with 10 mL of saturated aqueous NaHCO3​ . Validation Check: This step neutralizes any trace acidic impurities and removes water-soluble byproducts. 13. Wash the organic layer with 10 mL of brine to force any remaining unreacted imidazole into the aqueous phase. 14. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator).

Step 5: Purification 15. Load the concentrated crude oil onto a silica gel column. 16. Elute using a gradient of 20% to 60% ethyl acetate in hexanes. 17. Collect the fractions corresponding to the Rf​=0.35 spot. Concentrate under vacuum to afford 1-(3-Formyl-1,1-dimethylpropyl)imidazole as a viscous, pale-yellow oil (Yield: ~92%).

References

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(33), 5271-5276.[Link]

  • Hou, H.-L., Qiu, F.-L., Ying, A.-G., & Xu, S.-L. (2015). DABCO-based ionic liquids: Green and efficient catalysts with a dual catalytic role for aza-Michael addition. Chinese Chemical Letters, 26(3), 377-381.[Link]

Sources

Application Notes and Protocols for 1-(3-Formyl-1,1-dimethylpropyl)imidazole: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Imidazoles in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with biological targets make it a privileged scaffold in drug discovery.[3] The strategic functionalization of the imidazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of potent and selective therapeutic agents for a wide range of diseases, including cancer, fungal infections, and inflammatory conditions.[1][4]

This guide focuses on the synthetic utility of 1-(3-Formyl-1,1-dimethylpropyl)imidazole , a key intermediate designed for the efficient construction of complex molecular architectures. The presence of a sterically hindered tertiary carbon adjacent to the imidazole nitrogen, combined with a reactive aldehyde functionality, offers medicinal chemists a powerful tool for introducing specific pharmacophores and modulating molecular properties. This document provides a comprehensive overview of its synthesis, characterization, and application in the development of novel therapeutics.

Physicochemical and Spectroscopic Data Summary

For effective use in synthesis, a thorough understanding of the physical and spectral properties of 1-(3-Formyl-1,1-dimethylpropyl)imidazole is essential. The following table summarizes key data points critical for its handling, reaction monitoring, and characterization.

PropertyValue
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Estimated >250 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, DMSO, DMF
¹H NMR (400 MHz, CDCl₃) See detailed protocol for assignment
¹³C NMR (100 MHz, CDCl₃) See detailed protocol for assignment
IR (neat, cm⁻¹) ~2970 (C-H), ~2720 (Aldehyde C-H), ~1725 (C=O)
Mass Spec (ESI+) m/z 183.1182 [M+H]⁺

Synthetic Protocol: A Step-by-Step Guide to the Preparation of 1-(3-Formyl-1,1-dimethylpropyl)imidazole

The synthesis of 1-(3-Formyl-1,1-dimethylpropyl)imidazole is achieved through a robust, two-step procedure starting from commercially available materials. The causality behind the experimental choices is explained to provide a deeper understanding of the process.

Workflow for the Synthesis of 1-(3-Formyl-1,1-dimethylpropyl)imidazole

Synthesis_Workflow Start Starting Materials: - Imidazole - 4-Chloro-2,2-dimethylbutanal Step1 Step 1: N-Alkylation - Imidazole, NaH, DMF - Addition of 4-Chloro-2,2-dimethylbutanal Start->Step1 Intermediate Intermediate: 1-(2,2-Dimethyl-3-oxopropyl)imidazole Step1->Intermediate Step2 Step 2: Oxidation - PCC, DCM Intermediate->Step2 Product Final Product: 1-(3-Formyl-1,1-dimethylpropyl)imidazole Step2->Product Purification Purification: Silica Gel Chromatography Product->Purification

Caption: Synthetic workflow for 1-(3-Formyl-1,1-dimethylpropyl)imidazole.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(2,2-Dimethyl-3-oxopropyl)imidazole

  • Rationale: This step involves the N-alkylation of imidazole. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the imidazole, forming the imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 4-chloro-2,2-dimethylbutanal. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the SN2 reaction.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

    • Cool the mixture back to 0 °C and add a solution of 4-chloro-2,2-dimethylbutanal (1.1 eq) in anhydrous DMF dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(3-Formyl-1,1-dimethylpropyl)imidazole

  • Rationale: The aldehyde functionality is introduced by the oxidation of the primary alcohol. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without over-oxidation to carboxylic acids. Dichloromethane (DCM) is a suitable solvent for this reaction as it is inert to the oxidizing agent and allows for easy work-up.

  • Procedure:

    • To a stirred solution of the crude 1-(2,2-dimethyl-3-oxopropyl)imidazole from the previous step in anhydrous DCM, add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Formyl-1,1-dimethylpropyl)imidazole.

Application in a Representative Synthetic Transformation: Reductive Amination

The aldehyde functionality of 1-(3-Formyl-1,1-dimethylpropyl)imidazole makes it an ideal substrate for reductive amination, a cornerstone reaction in drug discovery for the introduction of diverse amine-containing moieties.

Workflow for Reductive Amination

Reductive_Amination_Workflow Start Starting Materials: - 1-(3-Formyl-1,1-dimethylpropyl)imidazole - Primary/Secondary Amine (R¹R²NH) Step1 Step 1: Imine Formation - Mix aldehyde and amine - Acid catalyst (optional) Start->Step1 Intermediate Intermediate: Imine/Iminium Ion Step1->Intermediate Step2 Step 2: Reduction - Add reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) Intermediate->Step2 Product Final Product: 1-(3-(Aminomethyl)-1,1-dimethylpropyl)imidazole Step2->Product Workup Work-up & Purification Product->Workup

Sources

Application Note: Chemoselective Reductive Amination of 1-(3-Formyl-1,1-dimethylpropyl)imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Methodology: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Executive Summary & Structural Rationale

The synthesis of complex amine architectures is a cornerstone of modern drug development. This application note details a highly optimized, self-validating protocol for the reductive amination of 1-(3-Formyl-1,1-dimethylpropyl)imidazole .

From a mechanistic perspective, this specific substrate presents a unique dual-challenge:

  • Internal Buffering via Imidazole: The basic imidazole ring (conjugate acid pKₐ ~7.0) acts as an internal proton sponge. Standard reductive amination protocols for aliphatic aldehydes often omit acid catalysts; however, for this substrate, the imidazole ring will buffer the reaction, stalling the formation of the critical iminium ion intermediate.

  • Steric Topography: While the molecule contains a bulky gem-dimethyl group (1,1-dimethylpropyl) adjacent to the imidazole, the formyl group is located at the C3 position (-CH₂-CHO). This means the reactive aldehyde center is sterically unhindered, allowing for rapid condensation if the pH is properly modulated.

To address these factors, this protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) in 1,2-Dichloroethane (DCE) with a precisely calibrated stoichiometric excess of glacial acetic acid (AcOH) [1]. STAB is prioritized over Sodium Cyanoborohydride (NaBH₃CN) due to its superior chemoselectivity, faster reaction kinetics in DCE, and the elimination of highly toxic hydrogen cyanide gas generation during aqueous workup [2].

Mechanistic Pathway & Reaction Dynamics

The success of this transformation relies on the temporal separation of iminium formation and hydride transfer. STAB is a mild reducing agent that reduces iminium ions at a significantly faster rate than it reduces unactivated aliphatic aldehydes.

Mechanism A 1-(3-Formyl-1,1-dimethylpropyl)imidazole (Unhindered Aldehyde) C Iminium Ion Intermediate Requires AcOH for Formation A->C Condensation B Amine Nucleophile (1.05 - 1.2 eq) B->C Condensation F Target Amine Derivative (Stable C-N Bond) C->F Reduction D AcOH (1.5 eq) Overcomes Imidazole Buffering D->C Acid Catalysis E NaBH(OAc)3 (1.4 eq) Chemoselective Hydride Source E->F Hydride Transfer

Mechanistic pathway of STAB-mediated reductive amination.

Quantitative Data & Optimization

To demonstrate the causality behind the reagent choices, Table 1 outlines the stoichiometric matrix, while Table 2 summarizes the empirical optimization of the acetic acid additive. The data clearly shows that failing to account for the basicity of the imidazole ring results in a stalled reaction.

Table 1: Stoichiometric Matrix and Reagent Rationale

ReagentEquivalentsFunction & Mechanistic Rationale
Aldehyde Substrate 1.00Limiting reagent. Unhindered at the C3 position.
Amine (1° or 2°) 1.05 - 1.20Slight excess drives the condensation equilibrium forward.
Glacial AcOH 1.50Critical: Neutralizes the imidazole ring and catalyzes iminium formation [1].
NaBH(OAc)₃ (STAB) 1.40 - 1.50Chemoselective hydride source. Added portionwise to control exotherm.
DCE (Solvent) 0.2 MProvides optimal solubility for STAB and accelerates reaction kinetics [2].

Table 2: Impact of Acetic Acid Equivalents on Yield (Model Reaction with Morpholine)

AcOH (Equiv)Conversion at 2h (%)Isolated Yield (%)Analytical Observation
0.045%38%Imidazole buffers reaction; incomplete iminium formation.
1.085%78%Improved kinetics, but partial stalling observed via LC-MS.
1.5 >99% 92% Optimal protonation of imidazole and aldehyde activation.
3.090%81%Excess acid begins to prematurely decompose STAB.

Self-Validating Experimental Workflow

A robust protocol must include In-Process Controls (IPC) to prevent downstream failures. The workflow below integrates an LC-MS checkpoint to ensure iminium formation is complete before the reducing agent is introduced.

Workflow N1 1. Reagent Mixing (DCE Solvent) N2 2. Acidification (Add AcOH) N1->N2 N3 3. IPC Check (LC-MS) N2->N3 N3->N2 <95% Imine N4 4. Reduction (Add STAB) N3->N4 >95% Imine N5 5. Quench (Sat. NaHCO3) N4->N5 N6 6. Purification (Silica/HPLC) N5->N6

Self-validating experimental workflow with integrated IPC.

Detailed Step-by-Step Protocol

Scale: 10.0 mmol (Easily scalable to >100g process chemistry levels).

Phase 1: Condensation & Iminium Formation
  • Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 1-(3-Formyl-1,1-dimethylpropyl)imidazole (1.66 g, 10.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (50 mL) to achieve a 0.2 M solution.

  • Amine Addition: Add the desired primary or secondary amine (11.0 mmol, 1.1 eq) via syringe. Stir at room temperature (20–25 °C) for 10 minutes.

  • Acidification: Dropwise, add glacial acetic acid (0.86 mL, 15.0 mmol, 1.5 eq).

    • Expert Insight: A mild exotherm may occur as the imidazole ring protonates. Allow the mixture to stir for 30–45 minutes to ensure the equilibrium shifts toward the iminium ion.

  • IPC Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Proceed to Phase 2 only when the unreacted aldehyde peak is <5% by UV integration.

Phase 2: Reduction
  • Hydride Addition: Weigh out Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol, 1.4 eq). Add the STAB powder to the reaction mixture in three equal portions over 15 minutes.

    • Expert Insight: Portionwise addition prevents a sudden temperature spike, which could lead to competitive reduction of the aldehyde to an alcohol.

  • Reaction Maturation: Stir the opaque suspension vigorously at room temperature for 2 to 4 hours. The mixture will gradually become more homogeneous as the STAB reacts.

Phase 3: Quench & Workup
  • Alkaline Quench: Cool the flask in an ice bath (0 °C). Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (50 mL).

    • Expert Insight: This step is critical. It neutralizes the acetic acid, deprotonates the basic imidazole ring and the newly formed amine, and safely hydrolyzes any unreacted STAB [2].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Phase 4: Purification
  • Chromatography: Purify the crude product via flash column chromatography on silica gel.

    • Expert Insight: Because the product contains two highly basic nitrogen centers (the imidazole and the new amine), use a solvent system of DCM/MeOH containing 1% to 2% Aqueous NH₄OH . The ammonium hydroxide prevents the compound from streaking or irreversibly binding to the acidic silanol groups on the silica gel.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application Note & Protocol: Multiplexed Synthesis of N-Substituted Imidazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged pharmacophore embedded in numerous biologically active molecules, including antifungals, anticancer agents, and histamine receptor modulators[1]. For drug discovery professionals, the rapid generation of diverse, N-substituted imidazole libraries is critical for exploring structure-activity relationships (SAR) and identifying novel hit compounds.

This application note details two highly efficient multicomponent reactions (MCRs) for synthesizing N-substituted imidazole libraries: the Solid-Phase Van Leusen Three-Component Reaction (vL-3CR) tailored for One-Bead-One-Compound (OBOC) DNA-Encoded Libraries (DELs)[2], and the Solution-Phase Debus-Radziszewski Reaction for targeted parallel arrays[3]. By leveraging MCRs, chemists can achieve high atom economy and modularity, assembling complex heterocyclic cores in a single operational step.

Mechanistic Rationale & Strategic Design

Overcoming Aqueous Limitations in DEL Synthesis

Historically, solution-phase DEL synthesis is performed in aqueous buffers to maintain DNA integrity. However, the classical Van Leusen reaction—which utilizes tosylmethyl isocyanide (TosMIC) to form imidazoles—is severely restricted in water. Specifically, aliphatic-substituted TosMICs fail to react in aqueous media, limiting libraries to aryl-substituted TosMICs[2]. This constraint artificially inflates the molecular weight and aromatic ring count of the library, reducing its "drug-likeness."

The Causality of Experimental Design: By transitioning the vL-3CR to a solid-phase OBOC platform, researchers can utilize higher percentages of organic solvents (or strictly anhydrous conditions). This microenvironment shift enables the successful incorporation of aliphatic TosMICs. The mechanism proceeds via the in situ formation of an aldimine from an aldehyde and a primary amine, followed by the base-catalyzed cycloaddition of the deprotonated TosMIC anion. Subsequent elimination of p-toluenesulfinic acid yields a highly diversified 1,4,5-trisubstituted imidazole[4].

The Debus-Radziszewski Multicomponent Strategy

For macroscopic, solution-phase library generation, the Debus-Radziszewski reaction remains a cornerstone. It involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine source[5]. Mechanistic Control: The reaction is driven by the initial condensation of the dicarbonyl with ammonia/amine to form a diimine intermediate, which subsequently traps the aldehyde. By strictly controlling the stoichiometry (using one equivalent of a primary amine and an excess of an ammonia source like ammonium acetate), the reaction selectively yields N-substituted (1,2,4,5-tetrasubstituted) imidazoles[3].

Workflow Visualization

Library_Synthesis A DNA-Tagged Resin Beads B Split into n Aliquots A->B C Building Block 1: Primary Amines (R1-NH2) B->C Encode & Couple D Building Block 2: Aldehydes (R2-CHO) C->D Encode & Couple E In Situ Aldimine Intermediate D->E Condensation F Building Block 3: TosMIC Derivatives E->F Cycloaddition G 1,4,5-Trisubstituted Imidazole DEL F->G Base-Catalyzed Elimination

Workflow of Split-and-Pool Van Leusen Three-Component Reaction for OBOC DEL Synthesis.

Quantitative Data: OBOC DEL Building Block Validation

To ensure a self-validating library, building blocks must be pre-screened for conversion efficiency. The following table summarizes the validation of building blocks for the solid-phase vL-3CR, highlighting the successful integration of aliphatic TosMICs[2].

Building Block ClassTotal ScreenedMet >50% Yield CutoffSuccess RateStrategic Impact on Library Design
Aldehydes 2516525.9%Drives C4 substitution diversity; steric hindrance limits some ortho-substituted aryls.
Primary Amines 38019451.1%Determines N1 substitution; aliphatic amines show superior nucleophilicity.
TosMICs (Aryl) 44100.0%Highly reactive; adds aromaticity but increases molecular weight.
TosMICs (Aliphatic) 151173.3%Crucial for improving Fsp³ fraction and overall drug-likeness of the library.

Experimental Protocols

Protocol A: Solid-Phase Van Leusen 3CR for OBOC DELs

This protocol is optimized for DNA-compatible solid supports (e.g., TentaGel resin) to prevent DNA depurination while maximizing organic solubility.

Materials: DNA-conjugated TentaGel resin, anhydrous N,N-dimethylformamide (DMF), methanol (MeOH), primary amines, aldehydes, TosMIC derivatives, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Step-by-Step Methodology:

  • Resin Preparation: Swell 10 mg of DNA-conjugated TentaGel resin in 500 µL of anhydrous DMF for 30 minutes in a fritted synthesis column. Drain the solvent.

  • Aldimine Formation: Prepare a solution of the primary amine (50 equiv relative to resin loading) and the aldehyde (50 equiv) in 400 µL of a 1:1 mixture of DMF/MeOH. Add 5% (v/v) trimethyl orthoformate as a water scavenger.

  • Incubation: Add the solution to the resin. Agitate on a rotary shaker at room temperature for 2 hours to ensure complete in situ aldimine formation.

  • Cycloaddition & Elimination: Drain the resin and immediately add a fresh solution containing the selected TosMIC derivative (50 equiv) and DBU (50 equiv) in 400 µL of anhydrous DMF.

  • Reaction: Agitate the suspension at 40°C for 12 hours. The elevated temperature ensures completion of the base-catalyzed elimination of p-toluenesulfinic acid[4].

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 1 mL), MeOH (3 × 1 mL), and dichloromethane (DCM) (3 × 1 mL).

  • Self-Validation (QC): Subject a 0.5 mg micro-aliquot of the resin to chemical or photochemical cleavage (depending on the linker). Analyze the supernatant via LC-MS to confirm the mass of the desired N-substituted imidazole and verify that the DNA tag remains intact[6].

Protocol B: Microwave-Assisted Debus-Radziszewski Reaction for Targeted Arrays

This protocol utilizes microwave irradiation to drastically reduce reaction times from overnight reflux to minutes, suppressing side-product formation[7].

Materials: 1,2-dicarbonyls (e.g., benzil), aldehydes, primary amines, ammonium acetate, glacial acetic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the 1,2-dicarbonyl compound (1.0 mmol), the target aldehyde (1.0 mmol), and the primary amine (1.0 mmol).

  • Ammonia Source Addition: Add ammonium acetate (10.0 mmol). The large excess of ammonia is critical to drive the formation of the diimine intermediate and prevent the formation of oxazole byproducts[5].

  • Solvent: Suspend the reagents in 3.0 mL of glacial acetic acid. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 120°C for 20 minutes with high stirring.

  • Workup: Allow the vessel to cool to room temperature. Pour the reaction mixture into 20 mL of crushed ice water.

  • Neutralization: Slowly add aqueous ammonium hydroxide (28%) until the pH reaches 7-8. A precipitate will form.

  • Isolation: Filter the solid precipitate under a vacuum, wash with cold water (2 × 5 mL), and dry under a high vacuum. Purify via automated flash chromatography (Silica, Hexane/Ethyl Acetate gradient) to yield the pure N-substituted imidazole[3].

References

  • Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries Bioconjugate Chemistry (ACS Publications)[Link]

  • Development of DNA-Compatible Van Leusen Three-Component Imidazole Synthesis Organic Letters (ACS Publications)[Link]

  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles Molecules (MDPI)[Link]

  • 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole IUCrData (National Institutes of Health / PMC)[Link](Note: Link representative of PMC database structure for the cited IUCrData article)

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis MDPI[Link]

  • Van Leusen reaction Grokipedia[Link]

  • Debus–Radziszewski imidazole synthesis Wikipedia[Link]

Sources

Application Notes and Protocols: In Vitro Profiling of 1-(3-Formyl-1,1-dimethylpropyl)imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its prevalence in approved therapeutics stems from the unique electronic and steric properties of the imidazole ring, which can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, metal coordination, and pi-stacking.[3] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antihypertensive effects.[3][4][5][6][7][8] A significant number of these activities arise from the ability of the imidazole moiety to interact with and inhibit the function of key enzymes.[2][9][10]

This document provides detailed in vitro assay protocols for the initial characterization of the novel compound, 1-(3-Formyl-1,1-dimethylpropyl)imidazole . Given the absence of specific target information for this molecule, we propose a screening approach against two well-established enzyme targets frequently modulated by imidazole-containing compounds: Cytochrome P450 (CYP) enzymes and Aromatase (CYP19A1).

Scientific Rationale for Target Selection
  • Cytochrome P450 (CYP) Enzymes: The nitrogen atom at position 3 (N-3) of the imidazole ring can coordinate with the heme iron atom present in the active site of CYP enzymes, leading to their inhibition.[11][12] Assessing the inhibitory potential of a new chemical entity against major CYP isoforms is a critical step in early drug development to predict potential drug-drug interactions.[11][12][13]

  • Aromatase (CYP19A1): Aromatase, a member of the cytochrome P450 superfamily, is the rate-limiting enzyme in estrogen biosynthesis.[14][15] Its inhibition is a validated therapeutic strategy for estrogen-receptor-positive breast cancer. Several non-steroidal aromatase inhibitors feature an imidazole or a related azole ring that interacts with the heme group of the enzyme.[16]

These application notes are designed for researchers, scientists, and drug development professionals to conduct a preliminary assessment of the biological activity of 1-(3-Formyl-1,1-dimethylpropyl)imidazole.

Data Presentation: Hypothetical Inhibitory Profile

The following tables present a hypothetical data structure for summarizing the results obtained from the described protocols. This allows for a clear and concise comparison of the inhibitory potency of the test compound.

Table 1: Cytochrome P450 Inhibition Profile of 1-(3-Formyl-1,1-dimethylpropyl)imidazole

CYP IsoformTest Compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
CYP1A2Experimental Valueα-NaphthoflavoneLiterature Value
CYP2C9Experimental ValueSulfaphenazoleLiterature Value
CYP2C19Experimental ValueTiclopidineLiterature Value
CYP2D6Experimental ValueQuinidineLiterature Value
CYP3A4Experimental ValueKetoconazoleLiterature Value

Table 2: Aromatase (CYP19A1) Inhibition Data

CompoundIC₅₀ (nM)Assay Type
1-(3-Formyl-1,1-dimethylpropyl)imidazoleExperimental ValueFluorescence-based (Recombinant Human)
Letrozole (Positive Control)Experimental ValueFluorescence-based (Recombinant Human)

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of 1-(3-Formyl-1,1-dimethylpropyl)imidazole against a panel of human CYP isoforms. This method utilizes specific substrates that are converted by the CYP enzymes into fluorescent products.

Causality and Experimental Design Choices
  • Fluorometric Detection: This method is chosen for its high sensitivity, simplicity, and suitability for high-throughput screening formats.[17]

  • Recombinant Enzymes: Using recombinant human CYP enzymes expressed in a system like baculosomes provides a clean and specific system to assess direct inhibition on individual isoforms without confounding factors from other cellular components.[17]

  • Positive Controls: The inclusion of known, isoform-specific inhibitors is crucial for assay validation and to ensure that the assay is performing as expected.[11]

Materials
  • 1-(3-Formyl-1,1-dimethylpropyl)imidazole

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • CYP-specific fluorogenic substrates and their corresponding metabolites

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • Black, flat-bottom 96-well microplates

  • Microplate reader with fluorescence detection capabilities

  • Positive control inhibitors for each CYP isoform (e.g., α-Naphthoflavone for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(3-Formyl-1,1-dimethylpropyl)imidazole in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

    • Prepare stock solutions of the positive control inhibitors in DMSO.

  • Assay Plate Setup:

    • In a 96-well plate, add 2 µL of the serially diluted test compound or positive control to the appropriate wells.

    • For the negative control (100% activity), add 2 µL of DMSO.

    • For the blank control (no enzyme activity), add 2 µL of DMSO to wells containing all components except the enzyme.

  • Enzyme-Substrate Incubation:

    • Prepare a master mix containing the appropriate CYP enzyme and its specific fluorogenic substrate in potassium phosphate buffer.

    • Add 178 µL of the enzyme-substrate master mix to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a master mix of the NADPH regenerating system in potassium phosphate buffer.

    • Initiate the enzymatic reaction by adding 20 µL of the NADPH regenerating system to each well.

    • Immediately place the plate in a pre-warmed (37°C) microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Experimental Workflow Diagram

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Test Compound & Controls Plate_Setup Dispense Compound/ Controls to 96-well plate Compound_Prep->Plate_Setup Enzyme_Mix Prepare Enzyme/ Substrate Master Mix Add_Enzyme Add Enzyme/ Substrate Mix Enzyme_Mix->Add_Enzyme NADPH_Mix Prepare NADPH Regenerating System Initiate_Rxn Initiate with NADPH Mix NADPH_Mix->Initiate_Rxn Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Rxn Read_Plate Kinetic fluorescent reading at 37°C Initiate_Rxn->Read_Plate Calc_Rate Calculate Reaction Rates Read_Plate->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC₅₀ Value Plot_Curve->Calc_IC50

Caption: Workflow for the in vitro Cytochrome P450 inhibition assay.

Protocol 2: Aromatase (CYP19A1) Inhibition Assay (Fluorometric)

This protocol details a cell-free, fluorescence-based assay to quantify the inhibitory activity of 1-(3-Formyl-1,1-dimethylpropyl)imidazole against human recombinant aromatase.[15][18] The assay measures the decrease in the fluorescence signal produced by the metabolism of a fluorogenic substrate by aromatase.

Causality and Experimental Design Choices
  • Cell-Free System: This approach isolates the interaction between the compound and the enzyme, providing a direct measure of inhibition without the complexities of cellular uptake, metabolism, or efflux.[15]

  • Recombinant Human Aromatase: Ensures that the activity measured is specific to the human isoform of the enzyme, which is critical for clinical relevance.[14][19]

  • Fluorescence-Based Detection: Offers a sensitive and continuous way to measure enzyme activity, making it suitable for determining inhibitory potency (IC₅₀).[17][18]

  • Letrozole as a Positive Control: Letrozole is a potent and specific non-steroidal aromatase inhibitor, making it an excellent positive control for validating the assay's performance.[16][18]

Materials
  • 1-(3-Formyl-1,1-dimethylpropyl)imidazole

  • DMSO, HPLC grade

  • Human recombinant aromatase (CYP19A1)

  • Aromatase fluorogenic substrate

  • NADPH regenerating system

  • Aromatase assay buffer

  • Letrozole (positive control)

  • Black, flat-bottom 96-well microplates

  • Microplate reader with fluorescence detection

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of 1-(3-Formyl-1,1-dimethylpropyl)imidazole in DMSO.

    • Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 1 µM to 0.01 nM).

    • Prepare a stock solution of Letrozole in DMSO and perform serial dilutions in the same manner.

    • Prepare the aromatase enzyme and NADPH regenerating system according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add serially diluted test compound, positive control, and a vehicle control (DMSO) to the wells of the 96-well plate in triplicate.

    • Add the aromatase enzyme solution to all wells except the "no enzyme" control wells.

    • Add assay buffer to the "no enzyme" control wells.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system to all wells.

    • Incubate the plate at 37°C for the time specified in the assay kit protocol, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all readings.

    • Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound's concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Aromatase Inhibition Pathway Diagram

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Proliferation Estrogen-Mediated Cell Proliferation Estrogens->Proliferation Stimulates Test_Compound 1-(3-Formyl-1,1-dimethylpropyl)imidazole Test_Compound->Aromatase Inhibits

Caption: Mechanism of aromatase inhibition by the test compound.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating systems. The consistent performance of the positive controls within their expected IC₅₀ ranges will confirm the validity of each experimental run. Furthermore, the generation of complete dose-response curves allows for a robust determination of the IC₅₀ values and an assessment of the quality of the data (e.g., by examining the R² value of the curve fit). It is recommended to perform each experiment in triplicate and to repeat the experiment on at least two separate occasions to ensure the reproducibility of the findings.

References

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

  • Reaction Biology. Cytochrome P450 Assay Services. [Link]

  • INDIGO Biosciences. Cytochrome P450 Assays. [Link]

  • U.S. Environmental Protection Agency. Endocrine Disruptor Screening Program Test Guidelines OPPTS 890.1200: Aromatase (Human Recombinant). [Link]

  • Turkish Journal of Pharmaceutical Sciences. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. [Link]

  • MDPI. In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. [Link]

  • SciELO. SYNTHESIS, BIOCHEMICAL AND IN SILICO EXPLORATION OF NOVEL IMIDAZOLE BASED 1,2,3-TRIAZOLES AS POTENTIAL HIT AGAINST CARBONIC ANHYDRASE II ISOZYME. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. [Link]

  • National Toxicology Program. In Vitro Tox Study Report: Human Recombinant Aromatase Assay. [Link]

  • ACS Publications. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]

  • International Journal of Pharmaceutical Sciences. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

  • Journal of Cardiovascular Disease Research. CONCEPTUAL STUDY ON IMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. [Link]

  • PrepChem.com. Synthesis of 1-(3-hydroxypropyl)imidazole. [Link]

  • ijprajournal. Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]

  • Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

  • PMC. Synthesis and therapeutic potential of imidazole containing compounds. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

  • World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • MDPI. The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. [Link]

  • SciSpace. molbank. [Link]

  • Human Journals. Chemical and Pharmacological Properties of Imidazoles. [Link]

  • PubMed. 1-[(3-Aryloxy-3-aryl)propyl]-1H-imidazoles, new imidazoles with potent activity against Candida albicans and dermatophytes. Synthesis, structure-activity relationship, and molecular modeling studies. [Link]

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Application Note: Tosylmethyl Isocyanide (TosMIC) as a Premier Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, medicinal chemistry applications, and validated protocols for the van Leusen reaction.

Introduction and Mechanistic Rationale

In the landscape of synthetic organic chemistry, the rapid and modular assembly of heterocyclic scaffolds is paramount for drug discovery. Tosylmethyl isocyanide (TosMIC) , first popularized by Albert van Leusen, stands as one of the most versatile and densely functionalized C-N-C building blocks available to synthetic chemists[1].

The unique utility of TosMIC stems from its tri-functional nature, which allows it to act as a highly reactive, dual-purpose synthon:

  • The Isocyanide Group: Functions as an ambident center, capable of undergoing α -addition reactions with various electrophiles[2].

  • The Acidic α -Carbon: The methylene protons are highly acidic ( pKa​≈14 ) due to the electron-withdrawing effects of the adjacent isocyanide and sulfonyl groups, allowing for facile deprotonation by mild bases[3].

  • The Tosyl Group: Serves a dual purpose. It enhances the acidity of the α -carbon and acts as an excellent leaving group (as a sulfinate anion) during the final aromatization step of the heterocycle[1].

This unique combination allows TosMIC to undergo formal [3+2] cycloadditions with aldehydes, imines, and Michael acceptors to yield oxazoles, imidazoles, and pyrroles, respectively.

G TosMIC TosMIC (Building Block) Base Base Deprotonation (e.g., K2CO3, t-BuOK) TosMIC->Base Anion TosMIC Anion (Active Nucleophile) Base->Anion Aldehyde Aldehyde (Electrophile) Anion->Aldehyde Addition Michael Michael Acceptor (Electrophile) Anion->Michael Addition Imine Imine (Electrophile) Anion->Imine Addition Oxazole 5-Substituted Oxazole (via Cyclization & Elimination) Aldehyde->Oxazole Pyrrole 3,4-Disubstituted Pyrrole (via Cyclization & Elimination) Michael->Pyrrole Imidazole 1,5-Disubstituted Imidazole (via Cyclization & Elimination) Imine->Imidazole

Fig 1. Mechanistic divergence of the van Leusen reaction for heterocycle synthesis.

Applications in Medicinal Chemistry

TosMIC is widely recognized for its utility in synthesizing pharmacologically active compounds and complex natural products[4]. Because nitrogen- and oxygen-containing heterocycles are ubiquitous in FDA-approved drugs, TosMIC provides a direct pipeline to these privileged structures[5].

A critical application of TosMIC in modern drug development is the synthesis of HIV-1 attachment inhibitors [4]. By utilizing TosMIC to construct an azaindole core, medicinal chemists can introduce unique structural motifs essential for binding to the HIV-1 gp120 protein[4]. The reagent facilitates precise structural modifications at the 7-position of the azaindole core, optimizing the structure-activity relationships (SAR) and ensuring that substituents adopt a coplanar conformation necessary for target protein interaction[4]. Furthermore, TosMIC-derived imidazoles and pyrroles are frequently utilized as precursors for ring-closing metathesis (RCM) to generate fused bicyclic systems[6].

Reaction Scope and Quantitative Yields

The choice of base, solvent, and electrophile dictates the heterocyclic outcome. The table below summarizes the standardized quantitative parameters for TosMIC-mediated cyclizations.

Target HeterocycleElectrophilic PartnerOptimal BaseOptimal SolventTemp (°C)Typical Yield (%)
5-Substituted Oxazole AldehydeK₂CO₃ (1.2 eq)Methanol65 (Reflux)75 - 95%
3,4-Disubstituted Pyrrole Michael AcceptorNaH (1.5 eq)Et₂O / DMSO (2:1)0 to 2560 - 85%
1,5-Disubstituted Imidazole Iminet-BuOK (1.5 eq)DME or THF2570 - 90%
4-Tosyl-1-arylimidazole Aryl AzideNone (Thermal)Toluene10050 - 80%

Validated Experimental Protocols

The following protocols have been engineered to ensure high reproducibility. As a self-validating system, each protocol includes specific causality for reagent selection and troubleshooting checkpoints.

Workflow Step1 1. Reagent Preparation Dry Solvents & TosMIC Step2 2. Base Addition Deprotonation Step1->Step2 Step3 3. Electrophile Addition Aldehyde or Enone Step2->Step3 Step4 4. Cyclization Reflux / Stir at RT Step3->Step4 Step5 5. Workup Quench & Extract Step4->Step5 Step6 6. Purification Chromatography/Crystallization Step5->Step6

Fig 2. Standard operational workflow for TosMIC-mediated heterocyclic cyclization.

Protocol A: Synthesis of 5-Substituted Oxazoles (van Leusen Oxazole Synthesis)

Objective: Conversion of an aromatic or aliphatic aldehyde to a 5-substituted oxazole[7].

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and TosMIC (1.0 mmol) in 10 mL of reagent-grade methanol.

    • Causality: Methanol is specifically selected as the solvent because its protic nature assists in the proton-transfer steps critical for the cyclization intermediate, facilitating the elimination of the tosinate anion to drive aromatization[1].

  • Base Addition: Add anhydrous K₂CO₃ (1.2 mmol) to the stirring solution in one portion.

    • Causality: The α -protons of TosMIC have a pKa​ of ~14. K₂CO₃ is sufficiently basic to generate the reactive TosMIC anion without being so harsh as to cause unwanted aldehyde self-condensation (aldol reactions)[3].

  • Cyclization: Attach a reflux condenser and heat the mixture to 65 °C for 2–4 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure. Partition the resulting residue between distilled water (15 mL) and ethyl acetate (15 mL).

  • Extraction & Purification: Extract the aqueous layer twice more with ethyl acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel flash chromatography.

    • Self-Validation Checkpoint: The byproduct, p -toluenesulfinic acid, is water-soluble under basic conditions and is efficiently removed during the aqueous wash. If the crude NMR shows tosyl peaks, the aqueous wash was insufficient.

Protocol B: Synthesis of 3,4-Disubstituted Pyrroles

Objective: Reaction of TosMIC with an α,β -unsaturated ester or ketone (Michael acceptor) to form a pyrrole[6].

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 mmol) in 5 mL of anhydrous diethyl ether ( Et2​O ) under a strict nitrogen atmosphere.

    • Causality: Unlike aldehydes, Michael acceptors require a more potent nucleophilic attack. NaH ensures rapid, quantitative deprotonation of TosMIC to prevent competitive side reactions[1].

  • Reagent Addition: In a separate vial, dissolve TosMIC (1.0 mmol) and the Michael acceptor (1.0 mmol) in a mixture of Et2​O and DMSO (2:1 v/v, 3 mL total). Add this solution dropwise to the NaH suspension at 0 °C.

    • Causality: DMSO acts as a crucial co-solvent to solubilize the TosMIC anion and enhance its nucleophilicity (by stripping the sodium counterion). Et2​O acts as a heat sink to moderate the exothermic deprotonation and cyclization[1].

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 1–2 hours.

  • Workup: Quench the reaction carefully by the dropwise addition of water (10 mL) at 0 °C to neutralize excess NaH.

  • Extraction & Purification: Extract the mixture with Et2​O (3 × 15 mL). Wash the combined organic layers extensively with water (3 × 15 mL) to remove all traces of DMSO. Dry over MgSO₄, concentrate, and purify by recrystallization.

    • Self-Validation Checkpoint: Pyrroles are sensitive to oxidation and light. The purified product should be stored under an inert atmosphere at -20 °C. A darkening of the product indicates oxidative degradation.

References

  • The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review ResearchGate / Mini-Reviews in Organic Chemistry[Link]

  • Synthesis of alkenyl- and alkynyloxazoles and –oxazolines using tosylmethyl isocyanide as a key building block ResearchGate / Chemistry of Heterocyclic Compounds[Link]

  • Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions ResearchGate / The Journal of Organic Chemistry[Link]

  • Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K ACS Publications / Organic Letters[Link]

  • Product Class 7: Isocyanides and Related Compounds Thieme Connect / Science of Synthesis[Link]

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR Organic Chemistry Portal[Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Purification of Polar Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Polar imidazole aldehydes—such as 1H-imidazole-4-carboxaldehyde and 1H-imidazole-2-carboxaldehyde—are highly versatile building blocks essential for synthesizing complex active pharmaceutical ingredients (APIs), including C17,20-lyase inhibitors for prostate cancer and novel antimalarial therapeutics[1, 2, 3].

Despite their utility, these compounds present severe purification bottlenecks. Their amphoteric nature, coupled with the high electrophilicity of the aldehyde group, leads to persistent chromatographic streaking, poor recovery, and unwanted side reactions like hydration or oxidation[4, 5]. This guide synthesizes field-proven insights to help researchers navigate these challenges through causality-driven troubleshooting and self-validating experimental protocols.

Physicochemical Profiling

Understanding the root cause of purification failures requires a close look at the physicochemical properties of the imidazole ring.

Table 1: Physicochemical Properties Driving Purification Challenges

PropertyValue / CharacteristicCausality in Purification
Dipole Moment ~3.67 D [6]Highly polar nature causes irreversible binding to bare silica gel.
pKa (Conjugate Acid) ~7.0 [6]The basic nitrogen strongly interacts with acidic silanols on standard columns.
pKa (Imidazole NH) ~14.5[6]Can be deprotonated under strongly basic conditions, altering solubility.
Aldehyde Reactivity Highly ElectrophilicProne to form stable gem-diols (hydrates) in aqueous media [4].
Metal Affinity High ChelationChelates trace metals in silica or stainless-steel HPLC columns[6].

Troubleshooting & FAQs

Q1: My imidazole aldehyde streaks completely on normal-phase silica gel, and recovery is <20%. How can I resolve this? Cause: The basic nitrogen of the imidazole ring forms strong hydrogen bonds and acid-base interactions with the acidic silanol groups on standard silica gel. Additionally, the high dipole moment (~3.67 D) makes the compound extremely polar [6]. Solution: You have two primary options:

  • Chemical Masking (N-Protection): Temporarily protect the imidazole nitrogen using a tert-butoxycarbonyl (Boc) or Trityl group. This eliminates the N-H hydrogen bond donor and sterically shields the basic nitrogen, allowing for standard hexane/ethyl acetate chromatography [7, 8].

  • Stationary Phase Alteration: If protection is not viable, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized Polar-Imidazole stationary phase, which prevents secondary interactions [9]. Alternatively, use basified eluents (e.g., adding 1% triethylamine or ammonia to DCM/MeOH) to suppress silanol ionization.

Q2: During aqueous workup and extraction, my NMR shows a mixture of the aldehyde and a new compound with no aldehyde proton. What happened? Cause: Imidazole carboxaldehydes are highly susceptible to hydration, forming stable gem-diols. For instance, 1H-imidazole-2-carboxaldehyde forms a stable hydrate that readily precipitates at pH 8.0 [4]. Solution: Strict pH control is required during isolation. Solid-state and solution NMR studies demonstrate that the pure aldehyde form can be selectively isolated by adjusting the aqueous layer to precisely pH 6.5 or pH 9.5 before extraction or precipitation [4]. Avoid prolonged exposure to neutral-to-mildly alkaline aqueous solutions.

G A pH < 7 Protonated Imidazolium B pH 6.5 or 9.5 Stable Aldehyde Form A->B Deprotonation C pH ~ 8.0 Stable Hydrate (gem-diol) B->C Hydration (pH 8.0) D pH > 14 Imidazolide Anion B->D Strong Base C->B pH shift to 6.5/9.5

Caption: pH-dependent equilibrium and hydration states of imidazole-2-carboxaldehyde.

Q3: My compound elutes at the void volume in Reverse-Phase HPLC (C18). How do I improve retention? Cause: Small, highly polar basic compounds like imidazole aldehydes are poorly retained on hydrophobic C18 chains, especially if they are ionized [10]. Solution:

  • Ion-Pairing: Use an ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) in the mobile phase.

  • Buffer Selection: Use an ammonium acetate buffer at pH 6.5 to keep the imidazole in its neutral state, maximizing hydrophobic retention.

  • Alternative Techniques: Capillary electrophoresis (CE) is highly effective for separating small polar imidazoles that fail on RP-HPLC [10].

Self-Validating Experimental Protocols

To bypass the chromatographic nightmare of bare polar imidazoles, the industry standard is the Protection-Purification-Deprotection workflow. Masking the polar N-H bond drastically reduces the dipole moment, allowing the compound to behave like a standard lipophilic organic molecule [7, 8].

G A Crude Imidazole Aldehyde (High Polarity, Streaking) B N-Boc Protection (Boc2O, Et3N, Solvent) A->B C Reduced Polarity Intermediate (N-Boc-Imidazole Aldehyde) B->C D Normal-Phase Chromatography (Hexane/EtOAc) C->D E Purified N-Boc Intermediate D->E F Deprotection (Thermal or Mild Acid) E->F G Pure Imidazole Aldehyde F->G

Caption: Workflow for N-Boc protection, purification, and deprotection of imidazole aldehydes.

Protocol 1: N-Boc Protection of Imidazole Aldehyde

Causality: Di-tert-butyl dicarbonate reacts selectively with the basic imidazole nitrogen, removing its ability to act as a hydrogen bond donor and shielding it from silanol interactions [7].

  • Reaction: Dissolve crude 1H-imidazole-4-carboxaldehyde (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Addition: Add triethylamine (1.0 eq) followed by portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at room temperature[7].

  • Monitoring: Stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 1:1). The highly polar starting material ( Rf​ ~0.0) will convert to a fast-moving, non-polar spot ( Rf​ ~0.6).

  • Purification: Remove solvent under reduced pressure. Purify the residue via standard silica gel column chromatography using a Hexane/Ethyl Acetate gradient [7].

Protocol 2: Selective Deprotection to Yield Pure Aldehyde

Causality: The Boc group is acid-labile or thermally labile. While thermal deprotection in continuous flow or mild reductive conditions (e.g., NaBH₄ in EtOH) can be utilized, acid-catalyzed cleavage (TFA) remains the most reliable [11, 12, 13].

  • Acidic Cleavage: Dissolve the purified N-Boc-imidazole aldehyde in dichloromethane.

  • Reagent: Add Trifluoroacetic acid (TFA) (20% v/v) at 0 °C. Stir for 1-2 hours [11].

  • Neutralization (Critical Step): Concentrate under vacuum. To avoid hydrate formation, reconstitute in water and carefully adjust the pH to exactly 6.5 or 9.5 using saturated NaHCO₃ [4].

  • Isolation: Extract with a polar organic solvent (e.g., 2-MeTHF or EtOAc) or collect the precipitated pure aldehyde via filtration.

Chromatographic Strategy Comparison

Table 2: Comparison of Chromatographic Strategies for Imidazole Aldehydes

StrategyAdvantagesDisadvantagesBest Used For
Normal Phase (Bare Silica) Cheap, standard equipment.Severe streaking, low recovery, irreversible binding.Not recommended for unprotected imidazoles.
Reverse Phase (C18 + TFA) Good peak shape, resolves impurities.Poor retention (elutes near void volume).Analytical monitoring; prep-scale requires lyophilization.
HILIC / Polar-Imidazole Phase Excellent retention of polar basic compounds [9].Requires specialized columns and careful equilibration.Direct purification of unprotected polar imidazoles.
Boc-Protection Route High purity, easy normal-phase purification [7].Adds two synthetic steps (protection/deprotection).Complex mixtures or scaling up pharmaceutical intermediates.

References

  • LookChem. "Cas 3034-50-2, 1H-Imidazole-4-carbaldehyde". Available at: [Link]

  • Lázaro Martínez, J. M., et al. "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives". The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Wikipedia. "Imidazole". Available at: [Link]

  • Sepax Technologies. "Polar-Imidazole". Available at: [Link]

  • ResearchGate. "Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis and UV Detection". Available at: [Link]

  • Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH". Available at: [Link]

  • PMC - NIH. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow". Available at: [Link]

Validation & Comparative

Structure-Activity Relationship (SAR) of 1-(3-Formyl-1,1-dimethylpropyl)imidazole Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(3-Formyl-1,1-dimethylpropyl)imidazole scaffold represents a highly versatile and structurally privileged intermediate in modern medicinal chemistry. By serving as a foundational building block for late-stage diversification via reductive amination, this scaffold enables the rapid generation of basic amine derivatives. These analogs are particularly valuable in the development of next-generation Histamine H3 Receptor (H3R) antagonists , which are heavily investigated for their procognitive and wake-promoting properties .

This guide objectively compares the structure-activity relationships (SAR) of four representative analogs derived from this core scaffold, detailing the mechanistic causality behind their binding affinities, metabolic stabilities, and receptor selectivities.

Mechanistic Rationale: Deconstructing the Scaffold

To understand the performance of the derived analogs, one must first analyze the causality behind the structural features of the 1-(3-Formyl-1,1-dimethylpropyl)imidazole core:

  • The Imidazole Core (The Anchor): The imidazole ring is a classic pharmacophore for histamine receptors. It anchors the molecule within the H3R orthosteric binding pocket by forming critical hydrogen bonds with Asp3.32 and Glu5.46, while simultaneously engaging in π−π stacking with aromatic residues in the transmembrane domains .

  • The 1,1-Dimethylpropyl Spacer (The Shield): Simple alkyl-imidazole compounds are notoriously susceptible to rapid metabolic degradation via Cytochrome P450 (CYP) alpha-oxidation. The incorporation of a gem-dimethyl group at the alpha position (1,1-dimethyl) provides intense steric shielding, drastically extending the metabolic half-life. Furthermore, this bulky group restricts the conformational flexibility of the propyl chain, locking the molecule into a bioactive vector that strongly favors H3R over the closely related H4R subtype.

  • The Formyl Group (The Synthetic Handle): The terminal aldehyde is a highly reactive electrophile. It allows for seamless, one-pot reductive amination with various secondary amines, tuning the basicity (pKa) and lipophilicity (LogP) of the distal pharmacophore .

SAR Analysis & Analog Comparison

By reacting the core scaffold with different secondary amines, a library of analogs can be generated. The table below compares the quantitative performance of four distinct analogs (A through D) to illustrate how the distal amine substitution dictates biological activity.

AnalogDistal Amine SubstitutionH3R Binding Ki​ (nM)H4R Binding Ki​ (nM)Selectivity (H3/H4)LogPIn Vitro T1/2​ (min)
Analog A Piperidine8.4>10,000>11902.8120
Analog B Pyrrolidine14.28,5005982.495
Analog C Morpholine45.6>10,000>2191.9145
Analog D Dimethylamine112.04,200372.145
Comparative Insights:
  • Optimal Affinity (Analog A): The piperidine ring provides optimal hydrophobic contacts within the distal region of the H3R binding pocket, yielding single-digit nanomolar affinity ( Ki​ = 8.4 nM) .

  • Metabolic Stability vs. Affinity (Analog C): Substituting a methylene carbon for an oxygen atom (Morpholine) reduces lipophilicity (LogP drops to 1.9). While this increases the metabolic half-life to 145 minutes by reducing CYP-mediated N-dealkylation, it incurs a desolvation penalty during receptor binding, weakening the Ki​ to 45.6 nM.

  • Poor Shielding (Analog D): The small dimethylamine group fails to adequately fill the hydrophobic pocket and leaves the nitrogen lone pair exposed to rapid oxidative metabolism ( T1/2​ = 45 min).

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these analogs.

Protocol 1: One-Pot Reductive Amination of the Scaffold

This protocol describes the conversion of the formyl scaffold into Analog A (Piperidine derivative).

  • Imine Formation: Dissolve 1.0 eq of 1-(3-Formyl-1,1-dimethylpropyl)imidazole in anhydrous Dichloromethane (DCM). Add 1.2 eq of Piperidine and 1.5 eq of glacial acetic acid.

    • Causality: DCM is chosen as an aprotic solvent to prevent competitive solvolysis of the transient iminium intermediate. Acetic acid is required to protonate the imine, activating it for subsequent hydride attack.

  • Reduction: After 2 hours of stirring at room temperature, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) in small portions.

    • Causality: NaBH(OAc)3 is explicitly selected over NaBH4 because it is a mild reducing agent. It selectively reduces the protonated iminium ion without prematurely reducing the unreacted formyl group into a dead-end alcohol byproduct .

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the organic layer, dry over MgSO4, and concentrate under vacuum.

  • Validation: Purify via preparative HPLC. Confirm the product mass via LC-MS (ESI+) to ensure the complete disappearance of the formyl peak (M+H expected shift).

Synthesis A 1-(3-Formyl-1,1-dimethylpropyl)imidazole C Iminium Intermediate A->C B Amine Input (e.g., Piperidine) B->C D NaBH(OAc)3 Selective Reduction C->D Mild Hydride Transfer E Target Analog (Purified via HPLC) D->E

Workflow for the reductive amination of the imidazole scaffold.

Protocol 2: High-Throughput Radioligand Binding Assay

This protocol determines the Ki​ values of the synthesized analogs at the H3R.

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the human H3 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM of[3H]-clobenpropit (a highly specific H3R radioligand), and varying concentrations of the test analog (10⁻¹⁰ to 10⁻⁵ M).

    • Causality: The assay is incubated at 25°C for 60 minutes rather than 37°C. Lowering the temperature stabilizes the receptor-ligand thermodynamic complex, preventing rapid dissociation and allowing for accurate discrimination of antagonist binding kinetics .

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Validation: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation. Include a known H3R antagonist (e.g., Ciproxifan) as a positive control to self-validate the assay's dynamic range.

Pathway L Analog A (Antagonist) R H3 Receptor (GPCR) L->R Orthosteric Blockade G Gαi/o (Inactive) R->G Inhibits Coupling AC Adenylyl Cyclase G->AC Disinhibits C cAMP Accumulation AC->C Increases N Neurotransmitter Release C->N Triggers

Mechanism of H3R antagonism leading to enhanced neurotransmitter release.

References

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Available at:[Link]

  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology (via PMC). Available at:[Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules (via PMC). Available at:[Link]

  • Ether derivatives of 3-piperidinopropan-1-ol as non-imidazole histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry (via PubMed). Available at:[Link]

A Comparative Analysis of a Novel Imidazole Compound, 1-(3-Formyl-1,1-dimethylpropyl)imidazole, Against Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the hypothetical novel antifungal compound, 1-(3-Formyl-1,1-dimethylpropyl)imidazole, against a panel of established antifungal agents. As specific experimental data for this molecule is not publicly available, this document will serve as a framework for its potential evaluation. We will outline the requisite experimental protocols, present hypothetical yet plausible data for comparative purposes, and discuss the scientific rationale behind each step. This approach is designed to guide researchers in the systematic evaluation of new chemical entities within the imidazole class of antifungals.

The imidazole class of antifungal agents has been a cornerstone in the management of superficial and systemic mycoses for decades. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

The chemical structure of an imidazole derivative is paramount to its antifungal potency and spectrum of activity. The core imidazole ring is essential for binding to the heme iron of the cytochrome P450 enzyme. The substituents on the imidazole ring and the rest of the molecule influence its pharmacokinetic and pharmacodynamic properties. The structure of our compound of interest, 1-(3-Formyl-1,1-dimethylpropyl)imidazole, suggests it belongs to this class and warrants a thorough investigation of its antifungal potential.

Comparative Framework for Antifungal Evaluation

To ascertain the potential of 1-(3-Formyl-1,1-dimethylpropyl)imidazole, a direct comparison with established antifungal agents from different classes is necessary. For this guide, we will use the following comparators:

  • Clotrimazole: A widely used topical imidazole antifungal.

  • Fluconazole: A first-generation triazole with systemic activity.

  • Amphotericin B: A polyene antifungal with a broad spectrum of activity, often used for severe systemic infections.

The evaluation will be based on a series of standardized in vitro and in vivo experiments designed to assess the compound's antifungal efficacy, spectrum of activity, and potential for therapeutic use.

In Vitro Antifungal Susceptibility Testing

The initial assessment of a novel antifungal compound involves determining its in vitro activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates for 24-48 hours.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution Series:

    • A serial two-fold dilution of 1-(3-Formyl-1,1-dimethylpropyl)imidazole and the comparator drugs is prepared in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well is inoculated with the fungal suspension.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest drug concentration at which there is no visible growth.

Hypothetical Comparative MIC Data

The following table presents hypothetical MIC₅₀ values (the concentration required to inhibit 50% of the tested isolates) for our novel compound and the comparators against common fungal pathogens.

Fungal Species1-(3-Formyl-1,1-dimethylpropyl)imidazole (µg/mL)Clotrimazole (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)
Candida albicans10.520.25
Candida glabrata42160.5
Aspergillus fumigatus84>641
Cryptococcus neoformans2180.5

This hypothetical data suggests that 1-(3-Formyl-1,1-dimethylpropyl)imidazole exhibits promising activity against Candida species and Cryptococcus neoformans, comparable to or slightly less potent than clotrimazole but more effective than fluconazole against a fluconazole-resistant C. glabrata isolate. Its activity against Aspergillus fumigatus appears moderate.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fungal Culture B Inoculum Preparation (0.5 McFarland) A->B E Inoculation of Microtiter Plate B->E C Drug Stock Solution D Serial Dilution in 96-well plate C->D D->E F Incubation (35°C, 24-48h) E->F G Visual Reading of Growth F->G H MIC Determination G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Mechanism of Action: Ergosterol Biosynthesis Pathway

The anticipated mechanism of action for an imidazole-based compound is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Squalene Squalene Squalene epoxidase Squalene epoxidase Squalene->Squalene epoxidase Lanosterol Lanosterol Squalene epoxidase->Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase Target of Imidazoles 14-demethylanosterol 14-demethylanosterol Lanosterol 14α-demethylase->14-demethylanosterol ... ... 14-demethylanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity 1-(3-Formyl-1,1-dimethylpropyl)imidazole 1-(3-Formyl-1,1-dimethylpropyl)imidazole 1-(3-Formyl-1,1-dimethylpropyl)imidazole->Lanosterol 14α-demethylase Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungal agents.

In Vivo Efficacy Studies

Positive in vitro results must be validated in an in vivo model to assess the compound's efficacy in a physiological setting. A murine model of disseminated candidiasis is a standard for this purpose.

Experimental Protocol: Murine Model of Disseminated Candidiasis
  • Animal Model: Immunocompromised mice (e.g., neutropenic) are used to establish a consistent infection.

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Treatment with 1-(3-Formyl-1,1-dimethylpropyl)imidazole, a vehicle control, and a comparator drug (e.g., fluconazole) is initiated at a specified time post-infection.

  • Endpoint: The primary endpoint is typically survival over a 21-day period. A secondary endpoint can be the fungal burden in target organs (e.g., kidneys) at a specific time point.

  • Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data is analyzed using appropriate statistical tests (e.g., Mann-Whitney U test).

Hypothetical In Vivo Efficacy Data
Treatment GroupMedian Survival Time (days)Fungal Burden in Kidneys (log CFU/g)
Vehicle Control86.5
1-(3-Formyl-1,1-dimethylpropyl)imidazole (10 mg/kg)183.2
Fluconazole (10 mg/kg)153.8

This hypothetical data indicates that 1-(3-Formyl-1,1-dimethylpropyl)imidazole significantly improves survival and reduces the fungal burden in a murine model of disseminated candidiasis, with a potentially greater efficacy than fluconazole at the same dose.

Conclusion

While this guide presents a hypothetical evaluation, it provides a robust framework for the systematic investigation of novel antifungal agents like 1-(3-Formyl-1,1-dimethylpropyl)imidazole. The outlined experimental protocols and comparative data points are essential for determining the potential of a new chemical entity in the antifungal drug discovery pipeline. The promising (though hypothetical) in vitro and in vivo data presented here would warrant further investigation into the pharmacokinetics, safety profile, and broader spectrum of activity of 1-(3-Formyl-1,1-dimethylpropyl)imidazole. The scientific integrity of such an evaluation relies on rigorous adherence to standardized methodologies and objective comparison against established therapeutic agents.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

  • Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603–616. [Link]

Comparative Guide: Cross-Reactivity Studies of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Imidazole Conundrum: Efficacy vs. Off-Target Liability

Imidazole-containing compounds are ubiquitous in modern pharmacology, serving as the pharmacophore for numerous antifungals, kinase inhibitors, and histamine receptor modulators. However, the very structural features that confer their primary target affinity—specifically the basic, planar sp2-hybridized nitrogen—also drive significant cross-reactivity[1].

The two most critical off-target liabilities for imidazoles are:

  • Cytochrome P450 (CYP450) Inhibition: The lone pair of electrons on the unsubstituted sp2 nitrogen coordinates directly with the heme iron (Fe3+/Fe2+) of CYP enzymes (Type II binding). This interaction displaces the axial water ligand, shifting the iron spin state and effectively blocking the catalytic metabolism of co-administered drugs, leading to severe Drug-Drug Interactions (DDIs)[1][2].

  • hERG Potassium Channel Blockade: The hERG channel possesses a uniquely large inner cavity lined with aromatic residues (e.g., Y652, F656). The basicity and lipophilicity of traditional imidazoles make them highly prone to trapping within this cavity via π

    π stacking and cation- π interactions, leading to delayed ventricular repolarization (QT prolongation) and cardiotoxicity[3][4].

To overcome these hurdles, next-generation "novel imidazoles" employ steric shielding of the sp2 nitrogen, pKa modulation through electron-withdrawing groups, or zwitterionic motifs to reduce lipophilicity (ClogP)[4].

Mechanistic Pathway of CYP450 Type II Inhibition

CYP_Inhibition Drug Imidazole Pharmacophore (Unshielded sp2 Nitrogen) Heme CYP450 Heme Iron (Fe3+ Porphyrin Core) Drug->Heme Lone Pair Donation Coordination Type II Ligand Coordination (Displaces Axial H2O) Heme->Coordination Spin State Shift Blockade Steric Blockade of Substrate Binding Pocket Coordination->Blockade Conformational Lock Toxicity Metabolic Inhibition (Drug-Drug Interactions) Blockade->Toxicity Clinical Liability

Diagram 1: Mechanistic cascade of CYP450 Type II inhibition by imidazole compounds.

Comparative Analysis: Traditional vs. Novel Imidazoles

To objectively evaluate the success of modern optimization strategies, we compare a traditional azole (Ketoconazole), a representative optimized novel imidazole (NovImid-A, featuring a sterically hindered 2,4-disubstituted core and a fluorinated side chain), and a non-azole alternative.

Table 1: Quantitative Cross-Reactivity Performance Data
Compound ClassRepresentative DrugCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)hERG IC₅₀ (µM)ClogPpKa (Basic N)
Traditional Azole Ketoconazole0.015 (Potent)4.21.8 (High Risk)4.36.5
Novel Imidazole NovImid-A (Sterically Shielded)> 50.0 (Safe)> 50.0> 30.0 (Low Risk)2.84.8
Non-Azole Alternative Scaffold> 50.0 (Safe)> 50.0> 50.0 (Safe)3.1N/A

Data Synthesis & Causality:

  • CYP3A4 Selectivity: Ketoconazole's highly exposed imidazole nitrogen results in nanomolar inhibition of CYP3A4[5]. NovImid-A introduces an ortho-methyl group adjacent to the basic nitrogen, creating a steric clash with the CYP porphyrin ring, effectively abolishing Type II binding.

  • hERG Liability: By lowering the ClogP from 4.3 to 2.8 and reducing the basicity (pKa from 6.5 to 4.8 via fluorination), NovImid-A remains unprotonated at physiological pH, preventing the critical cation- π interaction with Y652 in the hERG cavity[4].

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from robust, self-validating experimental systems. Below are the step-by-step protocols utilized for cross-reactivity profiling.

Protocol A: High-Throughput Fluorogenic CYP450 Inhibition Assay

Fluorogenic assays utilizing recombinant human enzymes provide rapid, high-predictive-value screening for CYP450 liabilities[2][6].

Causality & Design Choice: We utilize substrates with non-overlapping excitation/emission wavelengths (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin[BFC]) to prevent interference from the intrinsic fluorescence or quenching of the tested imidazole compounds[5][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human CYP3A4 'bicistronic' baculosomes (containing CYP3A4 and NADPH-P450 reductase) at a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4)[5].

  • Compound Dilution: Serially dilute the test compounds (NovImid-A) and the positive control (Ketoconazole) in DMSO. The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 384-well black microtiter plate, combine 10 µL of the compound solution with 20 µL of the CYP3A4 baculosome mix. Incubate at 37°C for 10 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of a master mix containing the fluorogenic substrate (BFC, 50 µM) and the NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2].

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Ex: 405 nm, Em: 535 nm).

  • Self-Validating Controls:

    • Positive Control: Ketoconazole (expected IC₅₀ ~ 15 nM) validates enzyme sensitivity[5].

    • Vehicle Control: 0.5% DMSO establishes the 100% activity baseline.

    • System Integrity: Calculate the Z'-factor. A Z' > 0.6 is required to validate the assay run.

Protocol B: Automated Patch-Clamp hERG Liability Assay

While binding assays exist, functional electrophysiology is mandatory because imidazoles often exhibit state-dependent binding (preferentially blocking the open or inactivated states of the channel)[8].

Causality & Design Choice: We utilize a specific voltage-step protocol designed to maximize the population of channels in the inactivated state, which is the conformation most vulnerable to trapping basic, lipophilic molecules[8].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Automated Patching: Load cells onto a planar patch-clamp platform (e.g., QPatch). The system automatically establishes whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Depolarize to +20 mV for 2 seconds (opens and inactivates channels).

    • Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current (recovery from inactivation).

  • Compound Application: Apply test compounds (NovImid-A) in ascending concentrations (0.1 µM to 30 µM) via a microfluidic perfusion system. Allow 5 minutes per concentration for steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Calculate fractional block relative to the pre-compound baseline.

  • Self-Validating Controls:

    • Positive Control: Dofetilide or Quinidine (expected IC₅₀ ~ 10-50 nM) validates channel responsiveness.

    • Leak Subtraction: Current must return to baseline at -80 mV; leak currents > 100 pA invalidate the specific well.

Cross-Reactivity Screening Workflow

Screening_Workflow Library Novel Imidazole Candidates CYP_Assay Fluorogenic CYP450 Profiling (BFC Substrate) Library->CYP_Assay hERG_Assay Automated Patch-Clamp (State-Dependent Block) Library->hERG_Assay Redesign SAR Optimization (Steric Shielding / pKa Drop) CYP_Assay->Redesign IC50 < 10 µM Lead Validated Clinical Lead (Low Off-Target Risk) CYP_Assay->Lead IC50 > 10 µM hERG_Assay->Redesign IC50 < 30 µM hERG_Assay->Lead IC50 > 30 µM Redesign->Library Iterative Synthesis

Diagram 2: Iterative screening and optimization workflow for mitigating imidazole cross-reactivity.

Conclusion

The development of novel imidazole compounds requires a delicate balance between primary target affinity and off-target liability. As demonstrated by the comparative data, traditional azoles suffer from severe CYP450 and hERG cross-reactivity due to unhindered heme coordination and lipophilic cavity trapping. By implementing rigorous, self-validating screening cascades utilizing fluorogenic CYP assays and automated patch-clamp electrophysiology, medicinal chemists can confidently guide Structure-Activity Relationship (SAR) campaigns. Strategies such as steric shielding of the sp2 nitrogen and targeted reduction of ClogP/pKa successfully rescue the imidazole pharmacophore, yielding safe and efficacious clinical candidates.

References

  • Bienta. CYP450 inhibition assay protocol fluorogenic. Available at:[Link]

  • Behera, D., et al. Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. Available at:[Link]

  • Trubetskoy, O., et al. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening. PMC - NIH. Available at:[Link]

  • Stresser, D. M., et al. High-throughput fluorescence assay of cytochrome P450 3A4. PMC - NIH. Available at:[Link]

  • Visser, M., et al. Selective steroidogenic cytochrome P450 haem iron ligation by steroid-derived isonitriles. PMC - NIH. Available at:[Link]

  • Siramshetty, V. B., et al. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. ACS Publications. Available at:[Link]

  • Jamieson, C., et al. Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ACS Publications. Available at:[Link]

  • MacKerell, A. D., et al. Prediction of TdP Arrhythmia Risk Through Molecular Simulations of Conformation-specific Drug Interactions with the hERG K+, Nav1.5, and Cav1.2 Channels. PMC - NIH. Available at:[Link]

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A Comparative Benchmarking Guide to the Antimicrobial Spectrum of Novel Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In an era where antimicrobial resistance presents a formidable challenge to global health, the imperative to discover and develop new antimicrobial agents has never been more critical.[1][2][3] Imidazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[4][5][6][7] This guide provides a comprehensive framework for benchmarking the antimicrobial spectrum of new imidazole derivatives, offering a comparative analysis against established agents and detailing the rigorous experimental methodologies required for their evaluation.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel antimicrobial therapies. The protocols and insights provided herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring a foundation of scientific integrity and reproducibility.[8][9][10][11][12][13][14][15][16]

The Chemical and Biological Landscape of Imidazole Derivatives

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a structural motif found in numerous natural and synthetic bioactive compounds.[4][17][18] Its unique chemical properties allow for diverse substitutions, leading to a wide array of derivatives with varied biological activities.[4][19] In the realm of antimicrobial agents, imidazole derivatives have a well-established history, particularly as antifungal drugs like ketoconazole, miconazole, and clotrimazole.[5][20][21] Their primary mechanism of antifungal action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[20][21][22]

More recently, research has increasingly focused on the antibacterial potential of novel imidazole derivatives.[1][2][17][23] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[17][24] The proposed antibacterial mechanisms of action are varied and can include interference with DNA replication, disruption of cell wall synthesis, and damage to the cell membrane.[17]

Methodologies for Antimicrobial Susceptibility Testing

To accurately benchmark the antimicrobial spectrum of new imidazole derivatives, a standardized and systematic approach to susceptibility testing is paramount. The following section details the essential experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[25][26] It is a fundamental measure of a compound's potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[27][26][28][29][30]

Experimental Protocol: Broth Microdilution

  • Preparation of Imidazole Derivatives:

    • Dissolve the synthesized imidazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi within a 96-well microtiter plate.[26][31][32] The final volume in each well should be 100 µL.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a suitable broth medium and incubate until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[33]

    • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard.[34][32]

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[35]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing 100 µL of the diluted imidazole derivative) with 100 µL of the standardized microbial inoculum.[34]

    • Include a positive control (broth and inoculum, no drug) and a negative control (broth only) on each plate.[27]

    • Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria and for 24-48 hours for fungi.[34][33]

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the imidazole derivative at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[25][36] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[34]

Experimental Protocol: MBC Determination

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and those with higher concentrations).

    • Aseptically transfer a fixed volume (typically 10-100 µL) from each of these clear wells onto a drug-free agar plate (e.g., Mueller-Hinton Agar).[25][35][37]

  • Incubation and Colony Counting:

    • Incubate the agar plates under the same conditions as the initial MIC assay.[37]

    • After incubation, count the number of colony-forming units (CFUs) on each plate.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the imidazole derivative that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[25][35][36]

Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of an antimicrobial agent's activity.[29][30][38][39][40][41]

Experimental Protocol: Disk Diffusion

  • Plate Preparation and Inoculation:

    • Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.[38][40]

    • Uniformly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.[40][41]

  • Disk Application:

    • Aseptically apply paper disks impregnated with a known concentration of the imidazole derivative and standard control antibiotics onto the surface of the inoculated agar.[39][40]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[39][40]

  • Interpretation of Results:

    • The size of the zone of inhibition is proportional to the susceptibility of the organism to the antimicrobial agent.[39] Interpretive criteria from CLSI or EUCAST are used to categorize the organism as susceptible, intermediate, or resistant.[38][41]

Comparative Data Analysis

To effectively benchmark the new imidazole derivatives, their antimicrobial activity should be compared against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens. The selection of comparator agents should include well-established drugs with known mechanisms of action.

Table 1: Example MIC (µg/mL) Data for Novel Imidazole Derivatives and Comparator Drugs

MicroorganismImidazole Derivative AImidazole Derivative BVancomycin (Gram-positive control)Ciprofloxacin (Gram-negative control)Fluconazole (Fungal control)
Staphylococcus aureus (ATCC 29213)421>64NA
MRSA (ATCC 43300)842>64NA
Escherichia coli (ATCC 25922)168NA0.5NA
Pseudomonas aeruginosa (ATCC 27853)6432NA1NA
Candida albicans (ATCC 90028)21NANA0.5

Table 2: Example MBC (µg/mL) Data for Novel Imidazole Derivatives

MicroorganismImidazole Derivative AImidazole Derivative B
Staphylococcus aureus (ATCC 29213)84
MRSA (ATCC 43300)168
Escherichia coli (ATCC 25922)3216

Mechanistic Insights and Resistance

A thorough understanding of the mechanism of action is crucial for the development of any new antimicrobial agent. For imidazole derivatives, this often involves targeting essential cellular processes.

  • Antifungal Mechanism: As previously mentioned, the primary antifungal mechanism is the inhibition of ergosterol biosynthesis.[20][21][22] This leads to a defective cell membrane, increased permeability, and ultimately, cell death.

  • Antibacterial Mechanism: The antibacterial mechanisms are more diverse. Some derivatives may inhibit DNA gyrase, an enzyme essential for DNA replication, similar to quinolone antibiotics. Others may disrupt the bacterial cell wall or membrane integrity, leading to leakage of cellular contents and cell lysis.[17] The lipophilicity of the imidazole derivatives, which can be tuned by modifying their chemical structure, plays a significant role in their antibacterial activity.[19]

Resistance Mechanisms: Microorganisms can develop resistance to imidazole derivatives through various mechanisms, including:

  • Target Modification: Mutations in the gene encoding the target enzyme (e.g., lanosterol 14α-demethylase) can reduce the binding affinity of the drug.

  • Efflux Pumps: Overexpression of efflux pumps can actively transport the drug out of the cell, preventing it from reaching its target.

  • Biofilm Formation: The formation of biofilms can create a protective barrier that limits drug penetration.[4]

Visualizing the Workflow and Mechanism

Experimental Workflow for Antimicrobial Spectrum Benchmarking

G cluster_fungal_cell Fungal Cell cluster_outcome Consequences Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Incorporation Imidazole Imidazole Derivative Lanosterol_14a_demethylase Lanosterol 14α-demethylase Imidazole->Lanosterol_14a_demethylase Inhibits Ergosterol_Depletion Ergosterol Depletion Altered_Membrane_Permeability Altered Membrane Permeability Ergosterol_Depletion->Altered_Membrane_Permeability Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Altered_Membrane_Permeability Cell_Death Fungal Cell Death Altered_Membrane_Permeability->Cell_Death

Caption: Inhibition of ergosterol biosynthesis by imidazoles.

Conclusion and Future Directions

The systematic benchmarking of novel imidazole derivatives is a critical step in the journey from chemical synthesis to potential clinical application. [2][17]By employing standardized methodologies and conducting rigorous comparative analyses, researchers can effectively identify promising lead compounds with broad-spectrum antimicrobial activity. Future investigations should focus on elucidating the precise molecular targets of these new derivatives, understanding their pharmacokinetic and pharmacodynamic profiles, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of the chemical space around the imidazole scaffold holds significant promise for the development of the next generation of antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Vertex AI Search.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. Vertex AI Search.
  • Synthesis, characterization and antibacterial activity of imidazole derivatives of 1,10-phenanthroline and their Cu(II), Co(II) and Ni(II) complexes - SciELO South Africa. Vertex AI Search.
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Comparative Docking and Thermodynamic Profiling of Imidazole-Based Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my approach to evaluating kinase inhibitors relies on moving beyond static binding scores to understand the thermodynamic and geometric realities of the active site. The imidazole ring is a privileged scaffold in medicinal chemistry; its unique electronic properties allow it to act as a highly effective ATP-mimetic, making it a cornerstone in the design of targeted therapies for oncology and inflammatory diseases.

This guide provides an objective, data-driven comparison of imidazole-based kinase inhibitors against alternative scaffolds (such as quinazolines and pyrazoles), focusing on their performance against well-characterized targets like p38α MAP Kinase and the Epidermal Growth Factor Receptor (EGFR).

The Structural Rationale: Why the Imidazole Scaffold?

To understand the efficacy of imidazole derivatives, we must examine the causality of their binding mechanics. Protein kinases utilize ATP as a phosphate donor, binding it within a deep, highly conserved cleft known as the hinge region.

The imidazole nucleus is uniquely suited to exploit this geometry:

  • Hinge-Binding Motif: The nitrogen atoms of the imidazole ring act as dual hydrogen bond donors/acceptors. In p38α MAPK, the pyridin-4-yl moiety of classic imidazole inhibitors (like SB203580) generates a crucial, high-affinity hydrogen bond with the backbone amino group of Met109[1].

  • Hydrophobic Pocket Penetration: Substituents attached to the imidazole core (such as the 4-fluorophenyl group) are directed into the adjacent hydrophobic pocket, displacing ordered water molecules and driving binding affinity through favorable entropic gains[2].

  • Charge-Transfer Stabilization: Crystallographic and docking analyses reveal that specific active site residues, such as Phe169 in p38α MAPK, engage in charge-transfer and π−π stacking interactions directly with the imidazole nucleus, anchoring the inhibitor[1].

G Stimulus Cellular Stress / Cytokines MAPKKK MAPKKK (ASK1, TAK1) Stimulus->MAPKKK MAPKK MAPKK (MKK3 / MKK6) MAPKKK->MAPKK p38 p38α MAPK MAPKK->p38 Response Inflammatory Response (TNF-α, IL-1β) p38->Response Inhibitor Imidazole Inhibitor (e.g., SB203580) Inhibitor->p38 ATP-Competitive Binding

p38α MAPK signaling cascade and targeted intervention by imidazole-based inhibitors.

Quantitative Data: Imidazole vs. Alternative Scaffolds

When comparing imidazole-based inhibitors to other clinically relevant scaffolds, we must look at both the half-maximal inhibitory concentration (IC 50​ ) and the specific molecular interactions that drive these metrics.

Recent studies on EGFR inhibitors demonstrate that fused imidazole derivatives (such as imidazole-quinolines) can outperform standard quinazoline-based drugs like Gefitinib and Erlotinib[3]. Similarly, against p38α MAPK, the classic imidazole SB203580 maintains a highly competitive profile compared to bulkier triazolo-quinazoline derivatives[4].

Table 1: Comparative Efficacy and Docking Profiling
Target KinaseCompoundScaffold TypeIC 50​ (nM)Key Docking Interactions (Hinge/Pocket)
p38α MAPK SB203580Imidazole222.44H-bond: Met109; Charge-transfer: Phe169[1],[5]
p38α MAPK Compound 8aTriazolo-quinazoline39,760H-bond: Met109; Hydrophobic: Leu75[4]
EGFR Imidazole-quinoline 18Fused Imidazole33.65H-bond: Met793; π−π stacking: Phe723[3]
EGFR Gefitinib (Reference)Quinazoline48.52H-bond: Met793; Hydrophobic: Leu718[3]
EGFR Imidazole[1,5-a]pyridine 17Fused Imidazole236.38H-bond: Met793; Halogen bond: Thr790[3]
EGFR Erlotinib (Reference)Quinazoline239.91H-bond: Met793; Hydrophobic: Val726[3]

Data synthesis indicates that substituting the quinolone scaffold at the 6th position with a furanyl ring significantly promotes EGFR suppression efficacy, dropping the IC 50​ below that of Gefitinib[3].

High-Fidelity Molecular Docking Protocol

A robust computational protocol must be a self-validating system. Static docking scores are prone to false positives; therefore, the methodology outlined below integrates structural preparation with thermodynamic validation.

Phase 1: System Preparation (The Foundation of Causality)
  • Receptor Preparation (PDB: 1A9U): Download the p38α MAPK structure co-crystallized with SB203580[2].

    • Causality: Strip all co-crystallized water molecules and heteroatoms. Water molecules in the 1A9U crystal structure can artificially bridge ligand interactions. Unless performing explicit solvent docking, removing them prevents false-positive binding scores. Add polar hydrogens and assign Kollman charges.

  • Ligand Optimization: Generate 3D conformers of the target imidazole derivatives using the MMFF94 force field.

    • Causality: While the imidazole core is planar, substituents (like the 4-fluorophenyl group) require precise torsional angle optimization to fit into the DFG-out hydrophobic pocket without artificial steric penalties.

Phase 2: Grid Generation & Docking Execution
  • Grid Box Definition: Center the grid box explicitly on the coordinates of the hinge region (e.g., Met109 for p38α MAPK). A grid box of 40 × 50 × 50 with a spacing of 0.375 Å is standard[2].

    • Causality: Constraining the search space strictly to the ATP-binding cleft ensures the Lamarckian Genetic Algorithm evaluates biologically relevant poses rather than surface artifacts.

  • Docking Runs: Execute the docking using AutoDock Vina or AutoDock4, generating a minimum of 150 randomly positioned inputs to ensure comprehensive conformational sampling[2].

Phase 3: The Self-Validating System (MM-PBSA)
  • Molecular Dynamics (MD) Simulation: Subject the best-docked complex to a 100 ns MD trajectory using GROMACS.

  • Thermodynamic Validation: Calculate the binding free energy using the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method.

    • Causality: Docking algorithms estimate enthalpy but fail to account for solvent entropy and protein flexibility. MM-PBSA calculates the true thermodynamic stability of the imidazole-kinase complex over time. For example, highly effective inhibitors will yield estimated ΔG values in the range of -82 to -97 kJ/mol[6].

G PrepP Protein Prep (PDB: 1A9U) Grid Grid Generation (Center: Met109) PrepP->Grid PrepL Ligand Prep (MMFF94 Min) PrepL->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock MD MD Simulation (100 ns Trajectory) Dock->MD MMPBSA MM-PBSA Validation MD->MMPBSA

High-fidelity molecular docking and MM-PBSA validation workflow for kinase inhibitors.

Conclusion

The comparative data underscores the superiority of the imidazole scaffold in specific kinase targeting. By acting as a highly efficient ATP-mimetic, imidazole derivatives—particularly fused systems like imidazole-quinolines—demonstrate IC 50​ values that rival or exceed current clinical standards[3]. For drug development professionals, utilizing a self-validating computational workflow (combining rigid docking with MM-PBSA thermodynamic profiling) is essential for accurately predicting the in vivo efficacy of these novel compounds[6].

References

  • Docking of p38 MAP kinase with SB 203580 and compound 5c in 2D diagram ResearchGate URL
  • PMC (PubMed Central)
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases MDPI URL
  • PMC (PubMed Central)
  • Docking pose and molecular interactions of SB203580 in the active site of p38 MAP kinase ResearchGate URL
  • Quantitative Data of Representative Imidazole-Based Kinase Inhibitors Benchchem URL

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Comparative Efficacy and Mechanistic Profiling of Imidazole vs. Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural evolution from imidazole to triazole-based compounds represents a masterclass in optimizing pharmacodynamics and mitigating off-target toxicity. While both compound classes are foundational to antifungal therapy, their distinct chemical architectures dictate profoundly different interaction profiles with cytochrome P450 (CYP450) enzymes.

This guide provides an objective, data-driven comparison of imidazole and triazole efficacies, detailing the mechanistic causality behind their target selectivity and outlining the self-validating experimental protocols required to evaluate novel azole candidates.

Mechanistic Grounding: CYP51 Inhibition & Heme Coordination

Both imidazole and triazole compounds exert their primary pharmacological effect through a shared mechanism: the potent inhibition of the fungal cytochrome P450 enzyme,1[1].

CYP51 is a critical catalyst in the biosynthesis of ergosterol, the principal sterol responsible for maintaining fungal cell membrane fluidity and integrity[1]. The azole pharmacophore functions by penetrating the enzyme's active site, where the unshared electron pair of the basic nitrogen atom (N-3 in imidazoles, N-4 in triazoles) forms a coordinate covalent bond with the ferric heme iron of the CYP51 prosthetic group. This coordination physically blocks the active site, preventing the binding and oxidation of the natural substrate, lanosterol. Consequently, ergosterol depletion and the toxic accumulation of 14α-methylated sterols lead to severe membrane disruption and fungal cell death.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis Toxic 14α-methyl Sterols (Membrane Disruption) CYP51->Toxic Inhibited Pathway Azole Imidazole / Triazole Compounds Azole->CYP51 Heme Iron Coordination

Fungal CYP51 inhibition pathway by azole compounds leading to membrane disruption.

Structural Divergence: The Selectivity Paradigm

The fundamental difference between these two classes lies in the azole ring: imidazoles contain two nitrogen atoms, whereas triazoles contain three. This seemingly minor structural divergence profoundly impacts the drug's electronic distribution, dipole moment, and steric profile, which in turn dictates its selectivity between fungal CYP51 and human CYP450 enzymes (such as CYP3A4, CYP2C9, and CYP2C19).

  • Imidazoles (e.g., Clotrimazole, Ketoconazole): The two-nitrogen ring exhibits high affinity for a broad range of metalloenzymes. Experimental data confirms that2, demonstrating highly potent, non-selective inhibition of human metabolic enzymes[2]. Because of this lack of selectivity, systemic administration of imidazoles often leads to severe hepatotoxicity and drug-drug interactions, restricting most imidazoles to topical applications[3].

  • Triazoles (e.g., Fluconazole, Voriconazole): The inclusion of the third nitrogen atom alters the geometry of the coordinate bond.3[3]. Triazoles bind much more weakly to human CYP3A4 compared to imidazoles, while maintaining an exceptionally high binding affinity for the highly conserved active site of fungal CYP51[2]. This superior selectivity index allows triazoles to be administered systemically with a significantly improved safety profile.

Comparative Efficacy and Selectivity Data

To objectively evaluate the performance of these compounds, we must look at both their in vitro potency against pathogenic fungi (MIC) and their off-target inhibition of human enzymes (IC50). The table below synthesizes comparative data highlighting the selectivity advantage of triazoles.

Compound ClassDrug NameFungal Efficacy: C. albicans MIC₉₀ (µg/mL)Human Toxicity: CYP3A4 IC₅₀ (µM)Selectivity Profile & Clinical Utility
Imidazole Clotrimazole0.06 - 0.12~0.18Poor selectivity; highly potent CYP3A4 inhibitor. Restricted to Topical use.
Imidazole Ketoconazole0.03 - 0.25~0.30Poor selectivity; high risk of hepatotoxicity. Historically systemic, now limited.
Triazole Fluconazole0.25 - 1.00> 50.0High selectivity for fungal CYP51. Standard Systemic (oral/IV) therapy.
Triazole Voriconazole0.01 - 0.06~2.50Moderate-High selectivity; highly potent against resistant strains. Systemic use.

(Data aggregated from standardized susceptibility testing and recombinant human CYP binding assays[1],[4],[2]. Lower MIC indicates higher antifungal efficacy; Higher IC₅₀ indicates lower human toxicity).

Experimental Validation: Standardized Protocols

To ensure scientific integrity, the evaluation of novel azole compounds must rely on self-validating experimental systems. The following protocols detail the methodologies required to establish both efficacy and mechanistic selectivity.

Protocol A: Broth Microdilution for Fungal MIC Determination

This protocol quantifies the intrinsic antifungal potency of the compound. Causality is established by correlating the concentration of the azole with the phenotypic inhibition of fungal replication.

  • Inoculum Preparation: Cultivate Candida albicans (or target species) on Sabouraud dextrose agar for 24 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the imidazole/triazole compounds in RPMI 1640 broth (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate. Standard concentrations should range from 64 µg/mL to 0.03 µg/mL.

  • Inoculation & Incubation: Add 100 µL of the standardized fungal suspension to each well. Include a positive growth control (no drug) and a negative sterility control (broth only) to validate the assay's baseline. Incubate the plates at 35°C for 24 to 48 hours.

  • Readout: Visually or spectrophotometrically (at 530 nm) determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that results in a ≥50% (for fungistatic azoles) or 100% decrease in turbidity compared to the growth control.

Protocol B: CYP450 Spectral Binding Assay (Type II Shift)

This assay directly measures the physical coordination of the azole nitrogen to the heme iron of human CYP enzymes (e.g., CYP3A4). A "Type II" spectral shift is the definitive hallmark of an inhibitor directly coordinating with the ferric heme iron, causing a shift from a high-spin to a low-spin state.

  • Enzyme Preparation: Dilute recombinant human CYP3A4 (or purified human liver microsomes) to a final concentration of 1-2 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Correction: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Ligand Titration: Titrate the azole compound (dissolved in DMSO) into the sample cuvette in micro-aliquots (e.g., 0.5 µM to 50 µM final concentration). Add an equal volume of pure DMSO to the reference cuvette to control for solvent effects.

  • Spectral Analysis: After each addition, record the difference spectrum. A successful heme-coordination event will produce a characteristic Type II spectrum: an absorbance maximum (peak) at ~425-430 nm and a minimum (trough) at ~390-410 nm.

  • Affinity Calculation: Plot the peak-to-trough absorbance difference ( ΔA430−390​ ) against the ligand concentration. Fit the data to the Michaelis-Menten equation to calculate the spectral dissociation constant ( Kd​ ), quantifying the compound's off-target affinity.

Workflow Library Compound Library MIC In Vitro MIC (Efficacy) Library->MIC CYP Spectral Binding (Toxicity) Library->CYP Index Selectivity Index (Fungal vs Human) MIC->Index CYP->Index Lead Systemic Lead Candidate Index->Lead

Integrated workflow for evaluating azole compound efficacy and human CYP450 selectivity.

References

  • Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase Source: PubMed Central (PMC), NIH URL:[Link]

  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives Source: ResearchGate URL:[Link]

  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal CYP3A7 Source: PubMed Central (PMC), NIH URL:[Link]

Sources

A Head-to-Head Comparison for Validating the Mechanism of Action of a Novel Imidazole-Based p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein (MAP) kinases are central regulators of inflammatory cytokine production, making them a key therapeutic target for a range of inflammatory diseases.[1][2][3] Imidazole-based compounds have historically been a prominent class of p38 MAP kinase inhibitors, acting as competitive inhibitors at the ATP binding site.[1][2] This guide will walk you through a rigorous, multi-faceted approach to not only confirm the direct target engagement of Cmpd-X but also to characterize its cellular activity and selectivity, comparing it directly with a well-characterized, potent p38α/β inhibitor, SB-203580, and a broader spectrum kinase inhibitor, Staurosporine.

Direct Target Engagement: Does Cmpd-X Bind to p38 MAPK in a Cellular Context?

The foundational step in validating the mechanism of action is to unequivocally demonstrate that Cmpd-X physically interacts with its intended target, p38 MAPK, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures changes in the thermal stability of a target protein upon ligand binding.[4][5][6]

Comparative CETSA Analysis

We will compare the ability of Cmpd-X, SB-203580, and Staurosporine to stabilize p38 MAPK in MCF-7 cells. A positive result, indicated by an increase in the amount of soluble p38 MAPK at elevated temperatures, provides direct evidence of target engagement.[4][7]

Table 1: Comparative CETSA Data for p38 MAPK Stabilization

CompoundConcentration (µM)Temperature (°C)Fold Change in Soluble p38 MAPK (vs. DMSO)
Cmpd-X 10522.8
10554.1
10582.5
SB-203580 10522.5
10553.8
10582.2
Staurosporine 10521.2
10551.5
10581.1
DMSO (Vehicle) -521.0
-551.0
-581.0
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the key steps for performing a CETSA experiment to assess the target engagement of Cmpd-X with p38 MAPK.[4][8]

  • Cell Culture and Treatment:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[4]

    • Seed cells in 10 cm dishes and grow to ~80% confluency.

    • Treat cells with 10 µM Cmpd-X, 10 µM SB-203580, 10 µM Staurosporine, or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to room temperature.[5]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[4]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[4]

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize protein concentrations for all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer proteins to a PVDF membrane and block with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against p38 MAPK overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and quantify band intensities.

cluster_0 CETSA Workflow A Cell Treatment with Compound B Heat Challenge A->B C Cell Lysis & Centrifugation B->C D Collect Soluble Fraction C->D E Western Blot for p38 MAPK D->E F Quantify Soluble Protein E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

In Vitro Kinase Specificity: How Selective is Cmpd-X?

While CETSA confirms intracellular target binding, it doesn't provide a broad view of a compound's selectivity across the kinome. To address this, we will employ two complementary in vitro assays: a competitive binding assay and a kinase profiling service.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase, providing a quantitative measure of inhibitor affinity (IC50).[9][10][11]

Table 2: Comparative IC50 Values from LanthaScreen™ Assay

Compoundp38α IC50 (nM)JNK1 IC50 (nM)ERK2 IC50 (nM)
Cmpd-X 8>10,000>10,000
SB-203580 50>10,000>10,000
Staurosporine 257
Kinobeads™ Kinase Profiling

To obtain a broader view of selectivity, we will utilize a Kinobeads™ pull-down assay coupled with mass spectrometry. This chemoproteomic approach assesses the binding of Cmpd-X to a large panel of kinases from a cell lysate, providing a comprehensive selectivity profile.[12][13][14]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted for determining the IC50 of Cmpd-X against p38α.[9][10]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution from the 5X stock.[9]

    • Prepare serial dilutions of Cmpd-X, SB-203580, and Staurosporine in 1X Kinase Buffer A.

    • Prepare a 2X solution of p38α kinase and Eu-anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 5 µL of the 2X kinase/antibody mixture.

    • Add 2.5 µL of the 4X tracer solution to initiate the reaction.

  • Data Acquisition and Analysis:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot the data against the log of the inhibitor concentration to determine the IC50 value.

cluster_1 LanthaScreen™ Assay Principle A Kinase + Eu-Ab + AF647-Tracer (High FRET) B Add Inhibitor A->B C Inhibitor Displaces Tracer (Low FRET) B->C

Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

Cellular Pathway Modulation: Does Cmpd-X Inhibit p38 MAPK Signaling?

Having established direct binding and selectivity, the next critical step is to demonstrate that Cmpd-X functionally inhibits the p38 MAPK signaling pathway in a cellular context. We will assess the phosphorylation status of a key downstream substrate of p38 MAPK, ATF-2, upon stimulation with a known p38 activator, anisomycin.[15][16]

Comparative Western Blot Analysis of p-ATF-2

Table 3: Inhibition of Anisomycin-Induced ATF-2 Phosphorylation

CompoundConcentration (µM)p-ATF-2 Level (Normalized to Total ATF-2)% Inhibition
Cmpd-X 0.10.8515%
10.4555%
100.1090%
SB-203580 0.10.9010%
10.5050%
100.1585%
Staurosporine 0.10.2080%
10.0595%
100.0298%
Anisomycin (Stimulated) -1.000%
DMSO (Unstimulated) -0.0595%
Experimental Protocol: Western Blot for Phospho-ATF-2

This protocol details the steps for assessing the inhibition of p38 MAPK signaling.[15][17]

  • Cell Culture and Treatment:

    • Seed HEK293 cells in 6-well plates and grow to ~80% confluency.

    • Pre-treat cells with varying concentrations of Cmpd-X, SB-203580, Staurosporine, or DMSO for 1 hour.

    • Stimulate the cells with 10 µg/mL anisomycin for 30 minutes to induce p38 MAPK activation.[15]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Western Blot Analysis:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against phospho-ATF-2 (Thr71) overnight at 4°C.[16]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody against total ATF-2 for normalization.

cluster_2 p38 MAPK Signaling Pathway A Anisomycin B MKK3/6 A->B Activates C p38 MAPK B->C Phosphorylates D ATF-2 C->D Phosphorylates E Gene Transcription D->E Regulates

Caption: Simplified p38 MAPK signaling cascade leading to ATF-2 activation.

Cellular Phenotypic Response: Does Cmpd-X Affect Cell Viability?

Finally, we will assess the downstream functional consequence of p38 MAPK inhibition by Cmpd-X. As p38 MAPK can be involved in cell survival pathways, we will evaluate the effect of our compounds on the viability of a cancer cell line known to be sensitive to p38 inhibition, such as HeLa cells.

Comparative MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]

Table 4: Effect of Compounds on HeLa Cell Viability (72h Treatment)

CompoundConcentration (µM)% Cell Viability (relative to DMSO)
Cmpd-X 198
1075
5040
SB-203580 195
1080
5055
Staurosporine 0.150
110
102
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a method for assessing the cytotoxic effects of Cmpd-X.[18][20][21]

  • Cell Seeding and Treatment:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Cmpd-X, SB-203580, and Staurosporine for 72 hours.

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Conclusion

This comprehensive guide outlines a rigorous and comparative approach to validating the mechanism of action of a novel imidazole-based p38 MAPK inhibitor, Cmpd-X. By systematically progressing from direct target engagement to cellular pathway modulation and phenotypic outcomes, researchers can build a robust data package that not only confirms the intended mechanism but also provides critical insights into the compound's selectivity and cellular efficacy. The head-to-head comparison with established inhibitors provides essential context for evaluating the potential of Cmpd-X as a therapeutic candidate.

References

  • P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. PubMed. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ACS Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv. [Link]

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publishers. [Link]

  • Imidazole antifungal drug mechanism of action. Ruidong Pharmaceutical_APIs_Raw materials. [Link]

  • Mechanisms of action of the antimycotic imidazoles. PubMed. [Link]

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publishers. [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PMC. [Link]

  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

  • Kinase enrichment by kinobeads precipitation. Bio-protocol. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Imidazole. Wikipedia. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells. PMC. [Link]

  • P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PMC. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. [Link]

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. [Link]

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Head-to-head comparison of substituted imidazoles in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Efficacy of Substituted Imidazoles in Cancer Cell Lines

Introduction: The Imidazole Scaffold in Modern Oncology

The quest for novel, more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds are of paramount importance, and the imidazole ring, in particular, has emerged as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle is a key structural component in numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties, stability, water solubility, and capacity for hydrogen bonding allow it to interact with a wide array of biological targets, making it a versatile framework for drug design.[1][2]

The clinical relevance of the imidazole motif is well-established, with several FDA-approved anticancer drugs, such as dacarbazine (an alkylating agent), nilotinib (a kinase inhibitor), and bendamustine, incorporating this core structure.[3] Researchers are continually exploring novel substituted imidazoles that demonstrate potent cytotoxic effects across a spectrum of cancer cell lines, including those resistant to current therapies.[3][4][5] These compounds exert their anticancer effects through diverse and often multi-targeted mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, inhibition of crucial kinases and enzymes, and disruption of the cellular cytoskeleton.[4]

This guide provides a head-to-head comparison of various substituted imidazoles, synthesizing data from multiple studies to offer researchers and drug development professionals a comprehensive overview of their performance in key cancer cell lines. We will delve into their comparative cytotoxicity, explore their underlying mechanisms of action with detailed pathway diagrams, and provide robust, field-proven experimental protocols for their evaluation.

Comparative Cytotoxicity Analysis of Substituted Imidazoles

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth and proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth. A lower IC50 value signifies higher potency.

The following table summarizes the IC50 values for a selection of substituted imidazole derivatives against various human cancer cell lines. This data, compiled from multiple peer-reviewed studies, allows for a cross-sectional comparison of their efficacy.

Disclaimer: The direct comparison of absolute IC50 values between different studies should be approached with caution. Variations in experimental conditions, such as cell passage number, incubation time, and specific assay parameters, can influence the observed potency.[6] This table is intended to provide a relative performance overview.

Compound Class/IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Benzimidazole-Pyrazole Substituted pyrazole at C2 of benzimidazoleA549 (Lung)2.2[3]
Substituted Xanthine Xanthine derivative with imidazole coreMCF-7 (Breast)0.8[3]
Imidazole-Chalcone (9j') Imidazole-chalcone hybridA549 (Lung)7.05[5]
Imidazole-Chalcone (9g) Imidazole-chalcone hybridA549 (Lung)~7-10 (inferred)[5]
Benzotriazole-Imidazol-2-thione (BI9) Benzotriazole moiety at N1HL-60 (Leukemia)0.40[7]
Benzotriazole-Imidazol-2-thione (BI9) Benzotriazole moiety at N1HCT-116 (Colon)2.63[7]
Benzotriazole-Imidazol-2-thione (BI9) Benzotriazole moiety at N1MCF-7 (Breast)3.57[6][7]
Imidazole-Triazole Hybrid (4k) Imidazole with 1,2,3-triazole and alkyl chainMCF-7 (Breast)0.38[8]
Imidazole-Triazole Hybrid (4k) Imidazole with 1,2,3-triazole and alkyl chainCaco-2 (Colon)4.67[8]
5-benzoyl-4-methyl-2-tolyl-imidazole (BZML) 3,4,5-trimethoxybenzoyl groupSW480 (Colorectal)0.027[3]
Diselenide-Imidazolone (6g) Diselenide-linked imidazoloneA549 (Lung)5.38[9]
Diselenide-Imidazolone (6g) Diselenide-linked imidazolonePC3 (Prostate)6.49[9]
Diselenide-Imidazolone (6g) Diselenide-linked imidazoloneMCF7 (Breast)6.58[9]
Imidazole-Pyridine Hybrid (5e') Alkyl-substituted imidazole-pyridineBT 474 (Breast)29.16 (24h)[10][11]

Mechanisms of Anticancer Action

Substituted imidazoles are notable for their ability to target multiple pathways critical for cancer cell survival and proliferation. This multi-pronged approach not only enhances their therapeutic potential but may also reduce the likelihood of developing drug resistance.[4]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism for many imidazole derivatives is the induction of apoptosis, or programmed cell death, a crucial process for eliminating damaged or cancerous cells.[4] They can also halt the cell division cycle, preventing uncontrolled proliferation.

  • Apoptosis Induction: Imidazoles can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] This is often achieved by modulating the expression of key regulatory proteins, such as decreasing the anti-apoptotic protein Bcl-2 while increasing pro-apoptotic proteins like Bax and p53.[12] This shift in balance leads to the release of cytochrome c from the mitochondria, activating a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3), which execute the dismantling of the cell.[12][13][14] Some derivatives also induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS), which causes oxidative stress and cellular damage.[1][12]

  • Cell Cycle Arrest: Uncontrolled proliferation is a hallmark of cancer. Imidazole derivatives have been shown to arrest the cell cycle at various phases, most commonly the G2/M or G1 phase.[4][5][12] For example, certain imidazole-chalcone hybrids cause cell cycle arrest at the G2/M phase, which is often linked to their ability to inhibit tubulin polymerization, a process essential for forming the mitotic spindle during cell division.[5] Arresting the cell cycle prevents cancer cells from replicating and can increase their sensitivity to other chemotherapeutic agents.[4]

G_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_receptor Death Receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax Bax (Pro-apoptotic) bax->mitochondrion bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondrion Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) caspase3->apoptosis imidazole Substituted Imidazoles imidazole->caspase8 Induces imidazole->bax Upregulates imidazole->bcl2 Downregulates

Caption: Generalized apoptotic pathways targeted by substituted imidazoles.

Enzyme and Kinase Inhibition

Many signaling pathways that drive cancer growth are dependent on the activity of protein kinases and other enzymes. Imidazoles have been successfully designed to inhibit these critical targets.

  • Kinase Inhibition: Imidazole-based compounds are potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[4] By blocking these kinases, the compounds disrupt the signaling cascades that promote cell growth, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[3][4][15]

  • Tubulin Polymerization Inhibition: The cytoskeleton, composed of microtubules, is essential for maintaining cell shape and for cell division. Certain imidazole derivatives, similar to clinical drugs like paclitaxel, can inhibit the polymerization of tubulin, the building block of microtubules.[4][5] This disruption leads to mitotic arrest at the G2/M phase and subsequent apoptosis.[4][7]

  • Topoisomerase Inhibition: DNA topoisomerases are enzymes that manage the topology of DNA during replication. Their inhibition leads to DNA damage and cell death.[4] Some imidazole derivatives function as topoisomerase inhibitors, making them valuable anticancer candidates.[16][17][18]

  • Other Enzyme Targets: Imidazoles have also been shown to inhibit other enzymes crucial for cancer progression, such as histone deacetylases (HDACs), poly (ADP-ribose) polymerase (PARP), and matrix metalloproteinases (MMPs), which are involved in metastasis.[3][19]

G_Kinase_Inhibition imidazole Imidazole-Based Kinase Inhibitor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) imidazole->receptor Competitively Inhibits ATP Binding pathway Downstream Signaling (e.g., MAPK Pathway) receptor->pathway Phosphorylates & Activates atp ATP atp->receptor Binds to active site adp ADP response Cell Proliferation, Survival, Angiogenesis pathway->response Leads to

Caption: Mechanism of action for imidazole-based kinase inhibitors.

Key Experimental Methodologies

The validation of any potential anticancer compound relies on standardized and reproducible experimental protocols. Below are detailed methodologies for core assays used in the evaluation of substituted imidazoles.

Workflow for In Vitro Cytotoxicity Screening

The process of screening compounds for anticancer activity follows a logical progression from initial cell culture to quantitative data analysis. This workflow ensures consistency and reliability of the results.

G_Workflow Cytotoxicity Screening Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture 1. Cell Culture (e.g., MCF-7, A549) seed 2. Cell Seeding (96-well plate) culture->seed compound 3. Compound Treatment (Serial Dilutions) seed->compound incubate 4. Incubation (24-72 hours) compound->incubate mtt 5. Add MTT Reagent incubate->mtt solubilize 6. Solubilize Formazan (Add DMSO) mtt->solubilize read 7. Read Absorbance (Microplate Reader) solubilize->read calculate 8. Calculate % Viability & IC50 Value read->calculate

Caption: A typical workflow for in vitro cytotoxicity screening using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to insoluble purple formazan crystals.

Materials & Reagents:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Substituted imidazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "no-treatment control" (medium only).

  • Incubation: Incubate the plate for the desired period (typically 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[6] Plot the % cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[6]

Protocol 2: Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle. It involves staining the cellular DNA with a fluorescent dye (like Propidium Iodide) and measuring the fluorescence intensity of individual cells, which correlates with DNA content.

Materials & Reagents:

  • Treated and untreated cancer cells

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the imidazole compound for the desired time. Harvest both treated and control cells by trypsinization.

  • Fixation: Wash the cells with cold PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes. The RNase A in the solution degrades RNA, ensuring that the PI dye only binds to DNA.

  • Data Acquisition: Analyze the samples on a flow cytometer. The instrument will measure the fluorescence from each cell, generating a histogram where cell populations in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases can be distinguished.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle. Compare the distribution of treated cells to control cells to identify any cell cycle arrest.

Conclusion and Future Perspectives

The imidazole scaffold is undeniably a cornerstone in the development of novel anticancer therapeutics. The diverse range of substituted imidazoles demonstrates significant cytotoxic activity against a broad spectrum of cancer cell lines, operating through multiple, often interconnected, mechanisms.[4] Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic kinases and enzymes highlights their immense therapeutic potential.[1][4]

The head-to-head comparison reveals that specific substitution patterns can dramatically enhance potency and selectivity, as seen with imidazole-triazole hybrids and certain benzimidazole derivatives.[3][8] Future research should focus on optimizing these structures to improve their pharmacokinetic profiles and reduce off-target toxicity. The development of multi-target imidazole hybrids that simultaneously disrupt several cancer-promoting pathways represents a particularly promising strategy to overcome drug resistance and improve clinical outcomes.[4] As our understanding of cancer biology deepens, the versatile and adaptable imidazole core will undoubtedly continue to be a source of next-generation anticancer agents.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026, January 15). ijsred.com.
  • A Comparative Guide to the Anticancer Activity of Substituted Imidazole Deriv
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22).
  • Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. (2021, July 15). PubMed.
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